Ethyl 3,4-bis(2-methoxyethoxy)benzoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
ethyl 3,4-bis(2-methoxyethoxy)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O6/c1-4-19-15(16)12-5-6-13(20-9-7-17-2)14(11-12)21-10-8-18-3/h5-6,11H,4,7-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGFZRAVMWXHEJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)OCCOC)OCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40384593 | |
| Record name | ethyl 3,4-bis(2-methoxyethoxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40384593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183322-16-9 | |
| Record name | Benzoic acid, 3,4-bis(2-methoxyethoxy)-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=183322-16-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3,4-bis(2-methoxyethoxy)benzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183322169 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ethyl 3,4-bis(2-methoxyethoxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40384593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3,4-bis(2-methoxyethoxy)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.142 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Ethyl 3,4-bis(2-methoxyethoxy)benzoate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3,4-bis(2-methoxyethoxy)benzoate is a key chemical intermediate, primarily recognized for its critical role in the synthesis of Erlotinib, a potent epidermal growth factor receptor (EGFR) inhibitor used in the treatment of various cancers.[1][2] This technical guide provides an in-depth overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and its significance in pharmaceutical manufacturing.
Chemical and Physical Properties
This compound is a benzoate ester characterized by the presence of two methoxyethoxy side chains. These structural features influence its solubility and reactivity, making it a suitable precursor for multi-step organic syntheses.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| Synonyms | 3,4-Bis(2-methoxyethoxy)benzoic acid ethyl ester | [3] |
| CAS Number | 183322-16-9 | [3] |
| Molecular Formula | C15H22O6 | [3] |
| Molecular Weight | 298.33 g/mol | [3] |
| Melting Point | 55-58 °C | |
| Boiling Point | 401.7±45.0 °C (Predicted) | |
| Density | 1.102 g/cm³ | |
| Appearance | White to off-white solid | |
| Solubility | Insoluble in water. |
Experimental Protocols
The synthesis of this compound is a crucial step in the production of Erlotinib.[1] Below are detailed methodologies for its preparation.
Synthesis of this compound from Ethyl 3,4-dihydroxybenzoate
This protocol describes the O-alkylation of Ethyl 3,4-dihydroxybenzoate.
Materials:
-
Ethyl 3,4-dihydroxybenzoate
-
1-Bromo-2-methoxyethane
-
Potassium carbonate (K2CO3)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Sodium sulfate (Na2SO4)
Procedure: [4]
-
A mixture of Ethyl 3,4-dihydroxybenzoate (1.0 g, 5.5 mmol) and potassium carbonate (1.82 g, 13.0 mmol) in DMF (10 mL) is heated and stirred at 100 °C for 1 hour.
-
The reaction mixture is then cooled to 50 °C.
-
1-Bromo-2-methoxyethane (1 mL) is added, and the mixture is heated at 80 °C for 2 hours.
-
After cooling to room temperature, the resulting mixture is filtered, and the solid is washed with ethyl acetate (10 mL).
-
The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the product as a yellow solid.
Synthesis from 3,4-dihydroxybenzoic Acid
This alternative two-step protocol starts with the free acid.
Step 1: Synthesis of 3,4-bis(2-methoxyethoxy)benzoic Acid [2]
-
A suspension of 3,4-dihydroxybenzoic acid (23 g), potassium carbonate (82.5 g), and tetrabutylammonium iodide (5.51 g) in DMF (120 ml) is stirred for 1 hour at 100 °C.
-
The reaction mixture is then subjected to basic hydrolysis in the same batch to afford 3,4-bis(2-methoxyethoxy)benzoic acid.
Step 2: Esterification to this compound [2]
-
To 3,4-bis(2-methoxyethoxy)benzoic acid (40 g) in ethanol (300 ml), add sulfuric acid (3 ml).
-
The mixture is stirred under a nitrogen atmosphere at reflux for 24 hours.
-
The solvent is removed in vacuo, and the residue is extracted with ethyl acetate.
-
The organic phase is washed with sodium bicarbonate solution and brine, dried over sodium sulfate, filtered, and concentrated in vacuo to afford the final product.
Role in Erlotinib Synthesis
This compound is a pivotal intermediate in the multi-step synthesis of Erlotinib. The subsequent steps in a typical synthesis involve nitration of the benzene ring, reduction of the nitro group to an amine, and then a series of reactions to construct the quinazoline core of the Erlotinib molecule.[5]
Biological Activity
There is currently no documented direct biological activity for this compound itself. Its significance in the pharmaceutical field is exclusively as a precursor in the synthesis of biologically active molecules like Erlotinib. Its starting material, ethyl 3,4-dihydroxybenzoate, has been investigated for various biological activities, including as a prolyl hydroxylase inhibitor.[6]
Visualizations
Logical Relationship in Erlotinib Synthesis
The following diagram illustrates the position of this compound within the broader synthesis pathway of Erlotinib.
Caption: Role of this compound in Erlotinib Synthesis.
Experimental Workflow for Synthesis
This diagram outlines the key stages in the synthesis of this compound from ethyl 3,4-dihydroxybenzoate.
Caption: Synthesis Workflow for this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. Modified Synthesis of Erlotinib Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C15H22O6 | CID 2808992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. vjs.ac.vn [vjs.ac.vn]
- 5. Erlotinib hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 6. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to Ethyl 3,4-bis(2-methoxyethoxy)benzoate
CAS Number: 183322-16-9
This technical guide provides a comprehensive overview of Ethyl 3,4-bis(2-methoxyethoxy)benzoate, a key chemical intermediate in the pharmaceutical industry. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and applications, with a focus on its role in the manufacturing of the anti-cancer drug Erlotinib.
Chemical and Physical Properties
This compound is a white to almost white crystalline powder.[1] Its chemical structure and key properties are summarized in the tables below.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 183322-16-9 |
| Molecular Formula | C15H22O6 |
| Molecular Weight | 298.33 g/mol |
| SMILES | CCOC(=O)C1=CC(=C(C=C1)OCCOC)OCCOC |
| InChI | InChI=1S/C15H22O6/c1-4-19-15(16)12-5-6-13(20-9-7-17-2)14(11-12)21-10-8-18-3/h5-6,11H,4,7-10H2,1-3H3 |
| Physical Property | Value |
| Appearance | White to almost white powder/crystal[1] |
| Melting Point | 55-58 °C |
| Boiling Point | 401.7±45.0 °C (Predicted) |
| Purity | >98.0% (GC)[1] |
Synthesis of this compound
The synthesis of this compound typically starts from 3,4-dihydroxybenzoic acid. The following is a representative experimental protocol.
Experimental Protocol: O-alkylation of 3,4-dihydroxybenzoic acid
This two-step synthesis involves the esterification of 3,4-dihydroxybenzoic acid followed by O-alkylation.
Step 1: Esterification of 3,4-dihydroxybenzoic acid
A suspension of 3,4-dihydroxybenzoic acid in ethanol is treated with a catalytic amount of sulfuric acid. The mixture is refluxed to drive the esterification reaction to completion. The resulting ethyl 3,4-dihydroxybenzoate is then isolated.
Step 2: O-alkylation of ethyl 3,4-dihydroxybenzoate
To a solution of ethyl 3,4-dihydroxybenzoate in a suitable solvent such as acetone or dimethylformamide (DMF), potassium carbonate and 1-bromo-2-methoxyethane are added.[2] The mixture is heated to 70-100°C and stirred for several hours.[2][3] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by filtration to remove inorganic salts, followed by extraction and purification to yield this compound. A yield of 93% has been reported for this step.[2]
Synthesis of this compound.
Application in the Synthesis of Erlotinib
This compound is a crucial intermediate in the synthesis of Erlotinib, a tyrosine kinase inhibitor used in the treatment of cancer.[1] The synthesis involves the nitration of this compound, followed by reduction of the nitro group, and subsequent cyclization to form the quinazoline core of Erlotinib.
Experimental Protocol: Synthesis of Erlotinib Intermediate
Step 1: Nitration of this compound
This compound is treated with a mixture of nitric acid and glacial acetic acid at low temperatures (typically 0-5°C) to introduce a nitro group at the 2-position of the benzene ring, affording ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate in high yield (around 92.75%).[3]
Step 2: Reduction of the Nitro Group
The nitro group of ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate is then reduced to an amino group. A common method for this reduction is the use of a reducing agent like ammonium formate with a palladium on carbon (Pd/C) catalyst in an aqueous alcoholic solvent at room temperature.[3] This step yields ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate.
References
An In-depth Technical Guide to Ethyl 3,4-bis(2-methoxyethoxy)benzoate
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of Ethyl 3,4-bis(2-methoxyethoxy)benzoate, a key intermediate in the synthesis of pharmaceutical agents, most notably Erlotinib, a targeted cancer therapeutic. This document details the compound's physicochemical properties, provides a detailed experimental protocol for its synthesis, and presents relevant quantitative data. Furthermore, it illustrates the synthetic workflow and the pertinent biological signaling pathway using Graphviz diagrams, adhering to specified visualization standards.
Chemical and Physical Properties
This compound is a benzoate ester characterized by two 2-methoxyethoxy side chains. These structural features are crucial for its role as a precursor in more complex molecular architectures. Its key properties are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₂₂O₆ | [1][2][3][4][5][6] |
| Molecular Weight | 298.33 g/mol | [1][2][4] |
| CAS Number | 183322-16-9 | [2][3][4][5][6] |
| IUPAC Name | This compound | [1] |
| Appearance | White to almost white solid | [2] |
| Melting Point | 55-58 °C | [2][4] |
| Boiling Point | ~401.7 °C (Predicted) | [2][4] |
| Density | ~1.102 g/cm³ | [2][4] |
| Purity | ≥97% to ≥99% (by GC) | [2][7] |
| Solubility | Soluble in organic solvents like DMF and Ethyl Acetate | [8][9] |
Synthesis and Experimental Protocols
The primary application of this compound is as a crucial intermediate in the synthesis of Erlotinib.[2][7] The synthesis typically involves the O-alkylation of a phenol. The following is a general experimental protocol for its synthesis from Ethyl 3,4-dihydroxybenzoate.
Reaction: Williamson Ether Synthesis
Materials:
-
Ethyl 3,4-dihydroxybenzoate (1.0 equivalent)
-
2-(2-Methoxyethoxy)ethyl chloride (or bromide) (2.2 equivalents)
-
Potassium carbonate (K₂CO₃) (3.0 equivalents)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a solution of Ethyl 3,4-dihydroxybenzoate (1.0 equiv.) in anhydrous dimethylformamide (DMF, 0.5 M), add potassium carbonate (3.0 equiv.).
-
Stir the resulting suspension at room temperature for approximately 30 minutes to facilitate the formation of the phenoxide.
-
Add 2-(2-methoxyethoxy)ethyl chloride (2.2 equiv.) dropwise to the mixture.
-
Heat the reaction mixture to 80-100 °C and maintain stirring for 4-6 hours.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding water.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a solvent like ligroine or by column chromatography to obtain pure this compound.[4][8][9]
Analytical Characterization
The identity and purity of the synthesized this compound are confirmed using various analytical techniques. High-performance liquid chromatography (HPLC) and Gas Chromatography (GC) are employed to determine purity, while spectroscopic methods are used for structural elucidation.[2][10][11]
Predicted Mass Spectrometry Data: The following table summarizes the predicted collision cross-section (CCS) values for different adducts of the molecule, which can be useful for mass spectrometry-based identification.
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 299.14891 | 167.4 |
| [M+Na]⁺ | 321.13085 | 173.6 |
| [M-H]⁻ | 297.13435 | 170.6 |
| [M+NH₄]⁺ | 316.17545 | 182.8 |
| [M+K]⁺ | 337.10479 | 173.6 |
| Data sourced from PubChem predictions.[12] |
Visualized Experimental and Biological Pathways
To provide a clearer understanding of the synthesis and its relevance, the following diagrams have been generated using the DOT language.
Caption: Workflow for the synthesis of this compound.
As this compound is a key precursor for Erlotinib, a potent EGFR inhibitor, understanding the EGFR signaling pathway is critical.[7]
Caption: Simplified EGFR signaling pathway and the inhibitory action of Erlotinib.
Conclusion
This compound is a fundamentally important intermediate in medicinal chemistry and drug development. Its synthesis via Williamson ether synthesis is a robust and scalable process. The high purity of this compound is paramount for its successful use in the multi-step synthesis of targeted therapies like Erlotinib, which plays a vital role in the treatment of certain cancers by inhibiting the EGFR signaling pathway. This guide provides the essential technical information required by professionals working in the field of pharmaceutical synthesis and development.
References
- 1. This compound | C15H22O6 | CID 2808992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. echemi.com [echemi.com]
- 5. This compound - Opulent Pharma [opulentpharma.com]
- 6. labsolu.ca [labsolu.ca]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
- 9. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate | MDPI [mdpi.com]
- 10. 183322-16-9|this compound|BLD Pharm [bldpharm.com]
- 11. Ethyl4,5-bis(2-methoxyethoxy)-2-(1,2,2-tricyanoethenylamino)benzoate [synhet.com]
- 12. PubChemLite - this compound (C15H22O6) [pubchemlite.lcsb.uni.lu]
Solubility Profile of Ethyl 3,4-bis(2-methoxyethoxy)benzoate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of Ethyl 3,4-bis(2-methoxyethoxy)benzoate, a key intermediate in the synthesis of the targeted cancer therapy drug, Erlotinib.[1] Due to the limited availability of direct quantitative solubility data in public literature, this document infers the compound's solubility characteristics from solvents employed in its synthesis and purification processes. This guide also furnishes a detailed, generalized experimental protocol for determining the solubility of a solid organic compound, which can be applied to this compound. Furthermore, a logical workflow for solubility determination is presented visually using a Graphviz diagram.
Introduction to this compound
This compound, with the CAS number 183322-16-9, is a white to off-white solid organic compound. It possesses a melting point in the range of 55-58 °C.[2] The molecular structure, featuring two ether chains and an ethyl ester group, suggests a degree of polarity that influences its solubility in various organic solvents. Understanding its solubility is crucial for its synthesis, purification, and handling in pharmaceutical manufacturing.
Solubility Data
Direct quantitative solubility data (e.g., in mg/mL or g/100 mL) for this compound is not extensively reported in peer-reviewed literature. However, a qualitative understanding of its solubility can be derived from solvents successfully used in its synthesis and purification, as described in various patents and research articles. The following table summarizes these observations.
| Organic Solvent | Chemical Class | Inferred Solubility | Rationale from Literature |
| Acetone | Ketone | Soluble | Used as a reaction solvent for the synthesis of the compound, indicating it can dissolve the reactants and the product.[2][3] |
| Ethyl Acetate | Ester | Soluble | Employed as an extraction solvent, which requires the compound to be highly soluble in it.[1][4] |
| Ethanol | Alcohol | Soluble | Used as a solvent for the esterification of the corresponding carboxylic acid to produce the title compound.[4] |
| Acetic Acid | Carboxylic Acid | Soluble | Utilized as a solvent for the nitration of the compound, demonstrating its stability and solubility in an acidic medium.[1][2] |
| Diethyl Ether | Ether | Slightly Soluble to Insoluble | The product is precipitated from petrol ether (a similar non-polar solvent), and diethyl ether is used to wash away impurities, suggesting low solubility.[2] |
| Hexane | Alkane | Insoluble | Used as a washing solvent after precipitation to remove non-polar impurities, indicating the compound's low solubility in it.[3] |
A related compound, Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate, is reported to be slightly soluble in Dimethyl Sulfoxide (DMSO) and Ethyl Acetate. Another related compound, Mthis compound, is described as being soluble in polar organic solvents.
Experimental Protocol for Solubility Determination
The following is a generalized and robust "shake-flask" method for determining the equilibrium solubility of a solid compound like this compound in an organic solvent. This method is widely accepted and provides reliable results.
Objective: To determine the concentration of a saturated solution of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent (e.g., ethanol, acetone, ethyl acetate)
-
Scintillation vials or sealed flasks
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or another suitable analytical instrument (e.g., NMR).
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of the Solid: Ensure the this compound is a finely ground powder to maximize surface area and facilitate faster dissolution.
-
Addition of Excess Solid: Add an excess amount of the solid compound to a pre-weighed vial. The excess is crucial to ensure that a saturated solution is formed.
-
Solvent Addition: Add a known volume or weight of the selected organic solvent to the vial.
-
Equilibration: Securely seal the vial and place it on an orbital shaker or use a magnetic stirrer. Allow the mixture to equilibrate for a set period (e.g., 24-48 hours) at a constant temperature (e.g., 25 °C). The equilibration time should be sufficient to ensure the solution is saturated.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed for a sufficient time to let the undissolved solid settle.
-
Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. Immediately filter the solution through a syringe filter to remove any remaining solid particles.
-
Dilution: Accurately dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).
-
Quantification: Analyze the diluted sample using a calibrated HPLC method to determine the concentration of this compound.
-
Calculation: Calculate the solubility by taking into account the dilution factor. The solubility is typically expressed in mg/mL or g/100 mL.
Visualizations
The following diagrams illustrate the logical workflow for solubility determination and the general principle of the shake-flask method.
Caption: Workflow for Experimental Solubility Determination.
Caption: The Shake-Flask Method for Solubility Measurement.
References
In-Depth Spectral Analysis of Ethyl 3,4-bis(2-methoxyethoxy)benzoate: A Key Pharmaceutical Intermediate
For Immediate Release
This technical guide provides a comprehensive overview of the spectral data for Ethyl 3,4-bis(2-methoxyethoxy)benzoate, a crucial intermediate in the synthesis of various pharmaceuticals, including the targeted cancer therapy drug, Erlotinib. This document is intended for researchers, scientists, and professionals in drug development, offering detailed spectral analysis, experimental protocols, and structural data to support ongoing research and manufacturing efforts.
Compound Overview
Compound Name: this compound Molecular Formula: C₁₅H₂₂O₆ Molecular Weight: 298.33 g/mol CAS Number: 183322-16-9
This compound serves as a significant building block in advanced organic synthesis. A thorough understanding of its spectral characteristics is paramount for quality control and process optimization in pharmaceutical manufacturing.
Spectral Data Summary
The following sections present a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR spectra for this compound were acquired in deuterated chloroform (CDCl₃).
¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.63 | dd | 1H | Ar-H |
| 7.53 | dd | 1H | Ar-H |
| 6.85 | d | 1H | Ar-H |
| 4.29 | q | 2H | -OCH₂CH₃ |
| 4.15 | m | 4H | Ar-OCH₂- |
| 3.76 | m | 4H | -OCH₂CH₂OCH₃ |
| 3.41 | s | 6H | -OCH₃ |
| 1.32 | t | 3H | -OCH₂CH₃ |
¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~166 | C=O (Ester) |
| ~153 | Ar-C-O |
| ~148 | Ar-C-O |
| ~124 | Ar-C |
| ~116 | Ar-CH |
| ~114 | Ar-CH |
| ~113 | Ar-CH |
| ~71 | Ar-O-CH₂- |
| ~69 | -O-CH₂-CH₂-O- |
| ~61 | -O-CH₂-CH₃ |
| ~59 | -O-CH₃ |
| ~14 | -CH₃ (Ethyl) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum for this compound would be expected to show characteristic absorption bands for the ester, ether, and aromatic functionalities. The data presented below is based on typical values for these functional groups, as a specific experimental spectrum is not publicly available.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2950-2850 | Medium-Strong | C-H stretch (aliphatic) |
| ~1715 | Strong | C=O stretch (ester) |
| ~1600, ~1500 | Medium | C=C stretch (aromatic) |
| ~1250 | Strong | C-O stretch (ester, aryl ether) |
| ~1100 | Strong | C-O stretch (aliphatic ether) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a compound and its fragments, allowing for the determination of its molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS)
-
Exact Mass: 298.14163842 Da[1]
Experimental Protocols
The following are generalized protocols for the synthesis and spectral analysis of this compound.
Synthesis Protocol
A common method for the synthesis of this compound involves the reaction of ethyl 3,4-dihydroxybenzoate with 2-bromoethyl methyl ether in the presence of a base and a catalyst.
-
To a solution of ethyl 3,4-dihydroxybenzoate in a suitable solvent such as acetone, add potassium carbonate, potassium iodide, and 2-bromoethyl methyl ether.
-
Heat the reaction mixture to reflux and maintain for several hours.
-
Upon completion of the reaction, cool the mixture and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The resulting solid can be further purified by recrystallization or chromatography.
Spectroscopic Analysis Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in about 0.6 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Use standard acquisition parameters for ¹H and ¹³C NMR, with tetramethylsilane (TMS) as an internal standard (0 ppm).
IR Spectroscopy
-
Sample Preparation: Prepare a thin film of the solid sample on a potassium bromide (KBr) disc.
-
Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FT-IR) spectrometer, such as a Bruker Tensor 27 FT-IR.[1]
-
Data Acquisition: Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent, such as methanol or acetonitrile.
-
Instrumentation: Analyze the sample using a high-resolution mass spectrometer, often coupled with an electrospray ionization (ESI) source.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
Logical Workflow for Spectral Analysis
The following diagram illustrates the general workflow for the synthesis and spectral characterization of this compound.
Caption: Synthesis and Spectral Analysis Workflow.
This guide provides foundational spectral data and methodologies for this compound. For further in-depth analysis and application-specific protocols, researchers are encouraged to consult peer-reviewed literature and advanced analytical chemistry resources.
References
An In-depth Technical Guide to Ethyl 3,4-bis(2-methoxyethoxy)benzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 3,4-bis(2-methoxyethoxy)benzoate, a key chemical intermediate in pharmaceutical synthesis. This document details its chemical and physical properties, a detailed experimental protocol for its synthesis, and its primary application in the manufacturing of the anti-cancer drug, Erlotinib.
Chemical and Physical Properties
This compound, with the IUPAC name this compound, is a white to almost white solid.[1] It is characterized by the chemical formula C15H22O6 and a molecular weight of 298.33 g/mol .[2] This compound is a crucial building block in advanced organic synthesis.[3]
Summary of Quantitative Data
| Property | Value | Source(s) |
| IUPAC Name | This compound | [2] |
| CAS Number | 183322-16-9 | [2] |
| Molecular Formula | C15H22O6 | [2] |
| Molecular Weight | 298.33 g/mol | [2] |
| Melting Point | 55-58 °C | [1] |
| Boiling Point | ~401.7 ± 45.0 °C | [1] |
| Density | ~1.102 g/cm³ | [1] |
| Purity | ≥97% to ≥99% (by GC) | [1] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the O-alkylation of Ethyl 3,4-dihydroxybenzoate.[4]
Experimental Protocol
Materials:
-
Ethyl 3,4-dihydroxybenzoate (1 equivalent)
-
2-Bromoethyl methyl ether (3 equivalents)
-
Potassium carbonate (2.5 equivalents)
-
Potassium iodide (catalytic amount)
-
Acetone (solvent)
Procedure: [4]
-
To a 250 mL two-necked flask, add Ethyl 3,4-dihydroxybenzoate (5 g, 27.45 mmol), acetone (100 mL), potassium carbonate (9.48 g, 68.63 mmol), potassium iodide (0.5 g), and 2-bromoethyl methyl ether (7.84 mL, 82.35 mmol).
-
Heat the reaction mixture to reflux at 60 °C for 19 hours.
-
Upon completion of the reaction, cool the solution to 5 °C and stir for 30 minutes.
-
Filter the reaction mixture and concentrate the filtrate to dryness.
-
Dry the resulting solid under vacuum for 22 hours to yield the product as a khaki-colored solid.
Yield: 8.19 g (100% yield).[4]
Spectroscopic Characterization
¹H-NMR Data
-
¹H-NMR (CDCl₃) δ (ppm): 1.32 (t, 3H, J = 7Hz), 3.41 (s, 6H), 3.76 (m, 4H), 4.15 (m, 4H), 4.29 (q, 2H, J = 7Hz), 6.85 (d, 1H, J = 8.4Hz), 7.53 (dd, 1H, J = 8.4Hz, J = 2.3Hz), 7.63 (dd, 1H, J = 8.4Hz, J = 2.3Hz).[4]
Other Spectroscopic Data
Application in Pharmaceutical Synthesis
The primary and most significant application of this compound is as a key intermediate in the synthesis of Erlotinib hydrochloride.[3] Erlotinib is a tyrosine kinase inhibitor used in the treatment of various cancers, most notably non-small-cell lung cancer.[1][6] The high purity of this compound is critical for the successful synthesis of the final active pharmaceutical ingredient (API).[1]
The synthesis of Erlotinib from this intermediate involves a multi-step process.[1] A simplified overview of this pathway is illustrated below.
Biological Activity
Currently, there is no evidence to suggest that this compound has any intended biological activity. It is considered a synthetic intermediate. While it is listed as a potential endocrine-disrupting compound in some large chemical databases, there are no specific studies to substantiate this claim.[2] Its significance lies in its role as a precursor in the synthesis of a biologically active molecule.
Conclusion
This compound is a well-characterized chemical compound with a critical role in the pharmaceutical industry. Its efficient synthesis and high purity are essential for the production of the life-saving cancer medication, Erlotinib. This guide provides key technical information to aid researchers and drug development professionals in their work with this important intermediate.
References
- 1. Modified Synthesis of Erlotinib Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C15H22O6 | CID 2808992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. This compound | 183322-16-9 [chemicalbook.com]
- 5. 183322-16-9|this compound|BLD Pharm [bldpharm.com]
- 6. vjs.ac.vn [vjs.ac.vn]
An In-depth Technical Guide to the Physical Properties of Ethyl 3,4-bis(2-methoxyethoxy)benzoate
This guide provides a comprehensive overview of the physical and chemical properties of Ethyl 3,4-bis(2-methoxyethoxy)benzoate, a key intermediate in the synthesis of various pharmaceutical compounds, notably Erlotinib.[1][2] The information is tailored for researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental methodologies, and process visualization.
Physical and Chemical Properties
This compound is typically a white to off-white crystalline powder.[3] A summary of its key physical and chemical properties is presented below.
| Property | Value | Source |
| CAS Number | 183322-16-9 | [4][5][6] |
| Molecular Formula | C₁₅H₂₂O₆ | [4][5][6] |
| Molecular Weight | 298.33 g/mol | [4][6] |
| Melting Point | 54-58 °C | [3][4][5] |
| Boiling Point | 401.7 ± 45.0 °C (Predicted) | [4] |
| Density | 1.102 g/cm³ | [4] |
| Flash Point | 175.5 ± 28.8 °C | [4] |
| Refractive Index | 1.489 | [4] |
| Vapor Pressure | 1.15E-06 mmHg at 25°C | [4] |
Experimental Protocols
This section details the synthetic route for this compound and outlines general methods for the determination of its physical properties.
2.1. Synthesis of this compound
The synthesis of this compound is typically achieved through the Williamson ether synthesis, starting from Ethyl 3,4-dihydroxybenzoate.
Materials:
-
Ethyl 3,4-dihydroxybenzoate
-
2-Bromoethyl methyl ether or 2-(2-Methoxyethoxy)ethyl chloride[7]
-
Potassium carbonate (K₂CO₃)
-
Potassium iodide (KI)
-
Acetone or Dimethylformamide (DMF)[7]
Procedure:
-
Ethyl 3,4-dihydroxybenzoate (1.0 equivalent) is dissolved in a suitable solvent such as acetone or DMF in a reaction flask.[2][7]
-
Potassium carbonate (2.5 equivalents) and a catalytic amount of potassium iodide are added to the solution.[2]
-
2-Bromoethyl methyl ether (3.0 equivalents) is then added to the reaction mixture.[2]
-
The mixture is heated to reflux (around 60°C for acetone) and stirred for approximately 19 hours.[2]
-
The reaction progress is monitored by an appropriate technique, such as Thin-Layer Chromatography (TLC), to confirm the consumption of the starting material.[7]
-
Upon completion, the reaction mixture is cooled, and the inorganic salts are removed by filtration.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
The resulting solid can be further purified by recrystallization from a solvent like ligroine to obtain the final product.[4]
2.2. Determination of Physical Properties
While specific experimental details for the determination of the physical properties of this compound are not extensively published, standard laboratory procedures are applicable.
-
Melting Point: The melting point range of 54-58 °C can be determined using a standard melting point apparatus (e.g., capillary tube method). The crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature at which the substance starts to melt and the temperature at which it becomes completely liquid are recorded as the melting point range. The melting point was determined using ligroine as the solvent.[4]
-
Boiling Point: The reported boiling point of 401.7 ± 45.0 °C is a predicted value.[4] Experimental determination would require vacuum distillation due to the high boiling point, which could lead to decomposition at atmospheric pressure. The boiling point would be measured at a reduced pressure and then extrapolated to atmospheric pressure using a nomograph.
Workflow Visualization
The following diagram illustrates the synthetic pathway for this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 183322-16-9 [chemicalbook.com]
- 3. This compound | 183322-16-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. echemi.com [echemi.com]
- 5. labsolu.ca [labsolu.ca]
- 6. This compound | C15H22O6 | CID 2808992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
The Crucial Role of Ethyl 3,4-bis(2-methoxyethoxy)benzoate in the Synthesis of Erlotinib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Erlotinib, a potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, is a cornerstone in the treatment of non-small cell lung cancer and pancreatic cancer. The synthesis of this complex molecule relies on a multi-step process, with the formation of the core quinazoline structure being a critical phase. This technical guide elucidates the pivotal role of Ethyl 3,4-bis(2-methoxyethoxy)benzoate as a key starting material and intermediate in the construction of the 6,7-bis(2-methoxyethoxy)quinazoline scaffold of Erlotinib. We will delve into the detailed synthetic pathway, present quantitative data in a structured format, provide comprehensive experimental protocols, and visualize the synthetic workflow.
Introduction to Erlotinib and its Synthesis
Erlotinib hydrochloride is a targeted therapy that functions by inhibiting the EGFR tyrosine kinase, thereby blocking the signal transduction pathways that promote tumor growth.[1][2] The chemical structure of Erlotinib features a quinazoline core, which is essential for its biological activity. The synthesis of Erlotinib is a multi-step process that often commences with simpler, commercially available precursors. One of the most common and efficient synthetic routes involves the use of this compound as a key building block.[3][4] This intermediate provides the necessary carbon framework and the crucial methoxyethoxy side chains that are characteristic of the final Erlotinib molecule.
The Synthetic Pathway: From Starting Material to Erlotinib
The synthesis of Erlotinib from this compound can be broadly divided into several key transformations:
-
Nitration: Introduction of a nitro group onto the benzene ring of this compound.
-
Reduction: Conversion of the nitro group to an amino group.
-
Cyclization: Formation of the quinazolinone ring system.
-
Chlorination: Activation of the 4-position of the quinazolinone for subsequent nucleophilic substitution.
-
Coupling: The final step involving the reaction with 3-ethynylaniline to yield Erlotinib.
This synthetic strategy is outlined in the workflow diagram below.
Caption: Synthetic workflow for Erlotinib starting from this compound.
Quantitative Data Summary
The following tables summarize the quantitative data for the key steps in the synthesis of Erlotinib, including reaction conditions and reported yields.
Table 1: Synthesis of this compound
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3,4-dihydroxybenzoic acid | 1-chloro-2-methoxyethane, K2CO3, Tetrabutylammonium iodide | DMF | 100 | 1 | 99.27 (for the acid) | [4] |
| 3,4-bis(2-methoxyethoxy)benzoic acid | Ethanol, H2SO4 | Ethanol | Reflux | 24 | 71.63 | [4] |
| Ethyl 3,4-dihydroxybenzoate | 1-bromo-2-methoxyethane, K2CO3 | DMF | 80 | 2 | 94.3 | [5] |
Table 2: Key Transformations from this compound to Erlotinib
| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Nitration | This compound | Nitric acid, Glacial acetic acid | - | 0 | - | 92.75 | [4] |
| Reduction | Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate | Ammonium formate, Pd/C | Aqueous alcohol | Room Temp | 20 min | 92.33 | [4][5] |
| Cyclization | Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate | Formamide, Ammonium formate | Formamide | 160-165 | 2 h | 87.1 | [4] |
| Chlorination | 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one | Oxalyl chloride, DMF | CHCl3 | Reflux | 2 h | 99.1 | [4] |
| Coupling | 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline & 3-ethynylaniline | HCl | Water | 25-30 | - | - | [4] |
Detailed Experimental Protocols
The following are detailed experimental protocols for the key synthetic steps.
Synthesis of this compound (4) from 3,4-bis(2-methoxyethoxy)benzoic acid (3)[4]
-
To a solution of 3,4-bis(2-methoxyethoxy)benzoic acid (40 g) in ethanol (300 ml), sulfuric acid (3 ml) was added.
-
The mixture was stirred under a nitrogen atmosphere at reflux for 24 hours.
-
The solvent was removed in vacuo.
-
The residue was extracted with ethyl acetate.
-
The organic phase was washed with sodium bicarbonate solution and brine, dried over sodium sulfate, filtered, and concentrated in vacuo to afford this compound.
Nitration: Synthesis of Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate (5)[4]
-
This compound is subjected to nitration using a mixture of nitric acid and glacial acetic acid at 0 °C.
-
This reaction selectively introduces a nitro group at the 2-position of the benzene ring.
Reduction: Synthesis of Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate (6)[4]
-
The nitro group of Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate is reduced to an amino group.
-
A common method involves using ammonium formate as a hydrogen donor in the presence of a palladium on charcoal (Pd/C) catalyst in an aqueous alcoholic solvent at room temperature.[4]
Cyclization: Synthesis of 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one (7)[4]
-
Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate (25g) and ammonium formate (5g) were dissolved in formamide (38ml).
-
The stirred mixture was heated to 160-165 °C under a nitrogen atmosphere for 2 hours.
-
Cold water was added, and the precipitated product was collected by filtration, washed with cold water, and dried.
-
The filtrate was extracted with chloroform, and the organic extracts were washed with brine, dried over sodium sulfate, and concentrated.
-
The residue and the quinazolone precipitate were combined and treated with ether to afford 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one.
Chlorination: Synthesis of 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline (8)[4]
-
To a solution of 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one (18.5g) in chloroform (470 ml) containing DMF (2.5 ml), oxalyl chloride (19 ml) was added in four portions over 20 minutes.
-
Once the foaming ceased, the solution was refluxed for 2 hours.
-
The solvent was evaporated under reduced pressure.
-
The residue was dissolved in dichloromethane and washed with brine, sodium bicarbonate, and water.
-
The organic phase was dried over sodium sulfate and concentrated in vacuo to yield 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline.
Coupling: Synthesis of Erlotinib Hydrochloride (9)[4]
-
4-chloro-6,7-bis(2-methoxyethoxy)quinazoline (19.5 g) was suspended in water (300 ml).
-
3-ethynylaniline (8.4 g) and 37% hydrochloric acid (5.2 ml) were added at 25-30 °C.
-
The final product, Erlotinib hydrochloride, is formed through the nucleophilic substitution of the chlorine atom by the amino group of 3-ethynylaniline.
Conclusion
This compound is an indispensable intermediate in a widely utilized synthetic route to Erlotinib. Its structure contains the core aromatic ring and the characteristic methoxyethoxy side chains, which are installed early in the synthesis. The subsequent transformations of nitration, reduction, cyclization, chlorination, and final coupling provide an efficient and scalable pathway to this important anticancer therapeutic. The detailed protocols and quantitative data presented in this guide offer valuable insights for researchers and professionals involved in the synthesis and development of Erlotinib and related quinazoline-based pharmaceuticals.
References
Ethyl 3,4-bis(2-methoxyethoxy)benzoate: A Critical Intermediate in Targeted Cancer Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3,4-bis(2-methoxyethoxy)benzoate is a key pharmaceutical intermediate, playing a pivotal role in the synthesis of highly targeted anti-cancer therapeutics. Its primary application lies in the production of Erlotinib, a potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. The high purity of this intermediate is paramount to ensure the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the synthesis, properties, and critical role of this compound in pharmaceutical manufacturing, complete with detailed experimental protocols, quantitative data, and a visualization of the relevant biological pathway.
Introduction
The advent of targeted therapies has revolutionized the landscape of oncology, offering more precise and less toxic treatment modalities compared to conventional chemotherapy. Erlotinib, a cornerstone in the treatment of non-small cell lung cancer and pancreatic cancer, exemplifies this progress. The synthesis of such complex molecules relies on a series of well-defined steps, each utilizing specific intermediates. This compound serves as a crucial building block in the intricate synthesis of Erlotinib.[1] Its molecular structure provides the necessary scaffold for the subsequent elaboration into the final drug substance. The quality and purity of this intermediate directly impact the yield and impurity profile of the API, making its synthesis a critical control point in the overall manufacturing process.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, characterization, and use in subsequent synthetic steps.
| Property | Value |
| CAS Number | 183322-16-9 |
| Molecular Formula | C15H22O6 |
| Molecular Weight | 298.33 g/mol |
| Appearance | White to almost white solid |
| Melting Point | 56.5-57.5 °C |
| Boiling Point | ~401.7 °C (Predicted) |
| Purity | ≥98% |
Synthesis of this compound
The synthesis of this compound is typically achieved through a Williamson ether synthesis, starting from ethyl 3,4-dihydroxybenzoate. This reaction involves the O-alkylation of the hydroxyl groups with 1-bromo-2-methoxyethane.
Experimental Protocol
This protocol outlines a laboratory-scale synthesis of this compound.
Materials:
-
Ethyl 3,4-dihydroxybenzoate (1.0 g, 5.5 mmol)
-
Potassium carbonate (K2CO3) (1.82 g, 13.0 mmol)
-
1-Bromo-2-methoxyethane (1 mL)
-
Dimethylformamide (DMF) (10 mL)
-
Ethyl acetate
-
Sodium sulfate (Na2SO4)
Procedure:
-
A mixture of ethyl 3,4-dihydroxybenzoate (1.0 g, 5.5 mmol) and potassium carbonate (1.82 g, 13.0 mmol) in DMF (10 mL) is heated and stirred at 100 °C for 1 hour.
-
The reaction mixture is then cooled to 50 °C.
-
1-Bromo-2-methoxyethane (1 mL) is added to the mixture, and the reaction is heated at 80 °C for 2 hours.
-
After cooling to room temperature, the mixture is filtered, and the collected solid is washed with ethyl acetate (10 mL).
-
The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The resulting product is a yellow solid.
Quantitative Data:
-
Yield: 94.3%[2]
-
¹H-NMR (500 MHz, CDCl3) δ (ppm): 1.34 (t, 3H, CH3CH2, J = 7.0 Hz), 3.44 (s, 6H, 2xOCH3), 3.79 (m, 4H, 2xCH3OCH2), 4.24 (m, 4H, 2x CH2O), 4.36 (q, 2H, CH2CH3, J = 7.0 Hz), 7.12 (s, 1H, H-3), 7.50 (s, 1H, H-6).[2]
Role in Erlotinib Synthesis
This compound is a pivotal intermediate in the multi-step synthesis of Erlotinib. The two methoxyethoxy side chains are crucial for the biological activity and pharmacokinetic properties of the final drug molecule. The overall synthetic workflow from this intermediate to Erlotinib is a complex process involving several key transformations.
Biological Context: The EGFR Signaling Pathway
Erlotinib, the final product derived from this compound, functions by inhibiting the epidermal growth factor receptor (EGFR) signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), triggers a cascade of intracellular events leading to cell proliferation, survival, and metastasis. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. Erlotinib competitively inhibits the ATP binding site of the EGFR tyrosine kinase domain, thereby blocking its downstream signaling.
Conclusion
This compound is a non-negotiable component in the synthesis of the life-saving anti-cancer drug, Erlotinib. Its synthesis via Williamson ether synthesis is a well-established and high-yielding process. The stringent control of its purity is critical for the successful and safe production of the final API. A comprehensive understanding of its chemistry and its role in the broader context of pharmaceutical manufacturing and cancer biology is essential for researchers and professionals in the field of drug development. The continued optimization of the synthesis of such key intermediates will undoubtedly contribute to making targeted therapies more accessible and affordable.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Ethyl 3,4-bis(2-methoxyethoxy)benzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of Ethyl 3,4-bis(2-methoxyethoxy)benzoate, a key intermediate in the preparation of the epidermal growth factor receptor (EGFR) inhibitor, Erlotinib.[1][2] The synthesis is based on the Williamson ether synthesis, a reliable and widely used method for preparing ethers. This protocol outlines the reaction of Ethyl 3,4-dihydroxybenzoate with 2-methoxyethyl bromide in the presence of a base.
Introduction
This compound is a crucial building block in the multi-step synthesis of Erlotinib, a targeted therapy for various cancers.[1][3] The purity and yield of this intermediate directly impact the efficiency and quality of the final active pharmaceutical ingredient. The following protocol details a robust and reproducible method for the synthesis of this compound, suitable for laboratory and pilot-scale production.
Reaction Scheme
The synthesis proceeds via a Williamson ether synthesis, where the hydroxyl groups of Ethyl 3,4-dihydroxybenzoate are deprotonated by a weak base, potassium carbonate, to form the corresponding phenoxides. These phenoxides then act as nucleophiles, attacking the electrophilic carbon of 2-methoxyethyl bromide in an SN2 reaction to form the desired ether linkages.
Caption: Overall reaction for the synthesis of this compound.
Experimental Protocol
Materials:
-
Ethyl 3,4-dihydroxybenzoate (1.0 g, 5.5 mmol)
-
Potassium carbonate (K₂CO₃) (1.82 g, 13.0 mmol)
-
2-Bromoethyl methyl ether (1 mL)
-
N,N-Dimethylformamide (DMF) (10 mL)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add Ethyl 3,4-dihydroxybenzoate (1.0 g, 5.5 mmol) and N,N-Dimethylformamide (10 mL).
-
Add potassium carbonate (1.82 g, 13.0 mmol) to the mixture.
-
Heat the mixture to 100 °C and stir for 1 hour.
-
Cool the reaction mixture to 50 °C.
-
Add 2-bromoethyl methyl ether (1 mL) to the reaction mixture.
-
Heat the mixture to 80 °C and stir for 2 hours.[2]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction to room temperature.
-
Filter the reaction mixture and wash the solid with ethyl acetate.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
Extract the residue with ethyl acetate.
-
Wash the organic phase with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer in vacuo to yield the crude product.
-
The crude product can be further purified by column chromatography on silica gel if necessary.
Data Presentation
| Parameter | Value | Reference |
| Starting Material | Ethyl 3,4-dihydroxybenzoate | [2] |
| Reagents | 2-Bromoethyl methyl ether, Potassium carbonate | [2] |
| Solvent | N,N-Dimethylformamide (DMF) | [2] |
| Reaction Temperature | 80 °C | [2] |
| Reaction Time | 2 hours | [2] |
| Yield | 71.63% | [3] |
| Melting Point | 56.5-57.5 °C | [3] |
Visualization of the Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols: Ethyl 3,4-bis(2-methoxyethoxy)benzoate in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3,4-bis(2-methoxyethoxy)benzoate is a key organic intermediate, primarily recognized for its critical role in the synthesis of high-value active pharmaceutical ingredients (APIs). Its molecular structure, featuring a substituted benzene ring with two methoxyethoxy side chains and an ethyl ester group, makes it a versatile building block in advanced organic synthesis. The principal application of this compound lies in the multi-step synthesis of Erlotinib, a potent epidermal growth factor receptor (EGFR) inhibitor used in the treatment of various cancers.[1][2] This document provides detailed application notes, experimental protocols, and relevant pathway diagrams to support researchers and professionals in drug development and organic chemistry.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 183322-16-9 | [3] |
| Molecular Formula | C₁₅H₂₂O₆ | [3] |
| Molecular Weight | 298.33 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 55-58 °C | [4] |
| Boiling Point | ~401.7 °C (Predicted) | [4] |
| Purity | ≥97% (often >99% for pharmaceutical use) | [4] |
Applications in Organic Chemistry
The primary and most significant application of this compound is as a crucial intermediate in the synthesis of Erlotinib.[1][2] Erlotinib is a tyrosine kinase inhibitor that functions by targeting the epidermal growth factor receptor, a key driver in many cancers. The synthesis of Erlotinib from this intermediate involves a series of well-defined steps, which are detailed in the experimental protocols section.
Beyond its role in Erlotinib synthesis, this compound serves as a valuable building block in the synthesis of other complex organic molecules, particularly those requiring the introduction of the 3,4-bis(2-methoxyethoxy)phenyl moiety. The methoxyethoxy groups can enhance the solubility and pharmacokinetic properties of the final compounds.
Biological Activity and Signaling Pathways
Currently, there is no scientific literature to suggest that this compound possesses intrinsic biological activity or directly interacts with cellular signaling pathways. Its significance in a biological context is exclusively as a precursor to pharmacologically active molecules like Erlotinib.
The end-product, Erlotinib, however, has a well-characterized mechanism of action. It competitively inhibits the ATP binding site of the EGFR tyrosine kinase, thereby blocking the downstream signaling cascades that promote cancer cell proliferation and survival.[5][6][7][8] These pathways include the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[1]
Caption: Mechanism of action of Erlotinib on the EGFR signaling pathway.
Experimental Protocols
Synthesis of this compound
Two common synthetic routes for the preparation of this compound are provided below.
Protocol 1: From Ethyl 3,4-dihydroxybenzoate
This protocol involves the O-alkylation of Ethyl 3,4-dihydroxybenzoate with 1-bromo-2-methoxyethane.
Materials:
-
Ethyl 3,4-dihydroxybenzoate
-
Potassium carbonate (K₂CO₃)
-
1-Bromo-2-methoxyethane
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve Ethyl 3,4-dihydroxybenzoate (1.0 g, 5.5 mmol) in DMF (10 mL).
-
Add potassium carbonate (1.82 g, 13.0 mmol) to the solution.
-
Heat the mixture to 100 °C and stir for 1 hour.
-
Cool the reaction mixture to 50 °C.
-
Add 1-bromo-2-methoxyethane (1.0 mL) and heat the mixture to 80 °C for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature.
-
Filter the solid and wash with ethyl acetate (10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.
Protocol 2: From 3,4-Dihydroxybenzoic Acid
This protocol involves the O-alkylation of 3,4-dihydroxybenzoic acid followed by esterification.
Materials:
-
3,4-Dihydroxybenzoic acid
-
Potassium carbonate (K₂CO₃)
-
Tetrabutylammonium iodide
-
1-Chloro-2-methoxyethane
-
Dimethylformamide (DMF)
-
Ethanol
-
Sulfuric acid (H₂SO₄)
-
Ethyl acetate
-
Sodium bicarbonate solution
-
Brine
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Step 1: O-Alkylation
-
Suspend 3,4-dihydroxybenzoic acid (23 g), potassium carbonate (82.5 g), and tetrabutylammonium iodide (5.51 g) in DMF (120 mL).
-
Stir the suspension at 100 °C for 1 hour.
-
Add 1-chloro-2-methoxyethane and continue stirring at 100 °C until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and perform a basic work-up to isolate 3,4-bis(2-methoxyethoxy)benzoic acid.
-
-
Step 2: Esterification
-
Dissolve the 3,4-bis(2-methoxyethoxy)benzoic acid (40 g) in ethanol (300 mL).
-
Add concentrated sulfuric acid (3 mL) to the solution.
-
Reflux the mixture for 24 hours under a nitrogen atmosphere.
-
Remove the solvent under reduced pressure.
-
Extract the residue with ethyl acetate.
-
Wash the organic phase with sodium bicarbonate solution and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate to obtain this compound.
-
Caption: Synthetic workflows for this compound.
Application Protocol: Synthesis of Erlotinib
This protocol outlines the key steps for the synthesis of Erlotinib starting from this compound.
Materials:
-
This compound
-
Nitric acid
-
Acetic acid
-
Palladium on carbon (Pd/C)
-
Ammonium formate
-
Formamide
-
Oxalyl chloride or thionyl chloride
-
3-Ethynylaniline
-
Isopropanol
-
Pyridine
Procedure:
-
Nitration: React this compound with a mixture of nitric acid and acetic acid at low temperature (e.g., 0 °C) to introduce a nitro group at the 2-position of the benzene ring, yielding Ethyl 2-nitro-4,5-bis(2-methoxyethoxy)benzoate.
-
Reduction: Reduce the nitro group to an amino group using a reducing agent such as hydrogen gas with a palladium on carbon catalyst, or alternatively, ammonium formate with Pd/C. This step produces Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate.
-
Cyclization: Heat the resulting amino ester with formamide and ammonium formate to construct the quinazolinone ring, forming 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one.
-
Chlorination: Convert the hydroxyl group of the quinazolinone to a chloro group using a chlorinating agent like oxalyl chloride or thionyl chloride to give 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline.
-
Coupling: React the 4-chloroquinazoline derivative with 3-ethynylaniline in a suitable solvent such as isopropanol, often in the presence of a base like pyridine, to yield Erlotinib.
Caption: Key steps in the synthesis of Erlotinib.
Conclusion
This compound is an indispensable intermediate in the pharmaceutical industry, particularly for the synthesis of the targeted cancer therapy drug, Erlotinib. The protocols and data presented in this document are intended to provide a comprehensive resource for researchers and professionals working in organic synthesis and drug development. While the compound itself does not exhibit direct biological activity, its role as a key building block underscores its importance in the creation of life-saving medications.
References
- 1. What is the mechanism of Erlotinib Hydrochloride? [synapse.patsnap.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C15H22O6 | CID 2808992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. Erlotinib - Wikipedia [en.wikipedia.org]
- 7. Signaling pathways involved in the inhibition of epidermal growth factor receptor by erlotinib in hepatocellular cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
Application Notes and Protocols: Synthesis of Erlotinib from Ethyl 3,4-bis(2-methoxyethoxy)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erlotinib is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, widely used in the treatment of non-small cell lung cancer and pancreatic cancer.[1][2] This document provides a detailed experimental procedure for the synthesis of Erlotinib hydrochloride starting from the key intermediate, Ethyl 3,4-bis(2-methoxyethoxy)benzoate. The described multi-step synthesis involves nitration, reduction, cyclization, chlorination, and a final coupling reaction.
Overall Synthesis Workflow
The synthesis of Erlotinib from this compound is a five-step process. The overall workflow is depicted in the diagram below.
Caption: Overall workflow for the synthesis of Erlotinib Hydrochloride.
Experimental Protocols
Step 1: Synthesis of Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate
This step involves the nitration of this compound.
Materials:
-
This compound
-
Concentrated Nitric Acid (HNO₃)
-
Glacial Acetic Acid (CH₃COOH)
-
Ice water
-
Ethyl acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a flask, dissolve this compound (1 equivalent) in glacial acetic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add concentrated nitric acid dropwise to the cooled solution while maintaining the temperature between 0-5 °C.[1]
-
After the addition is complete, stir the reaction mixture at room temperature for 24 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice water and extract the product with ethyl acetate.[1]
-
Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.[1][3]
Characterization Data (¹H-NMR):
-
¹H-NMR (500 MHz, CDCl₃) δ (ppm): 1.34 (t, 3H, CH₃CH₂), 3.44 (s, 6H, 2xOCH₃), 3.79 (m, 4H, 2xCH₃OCH₂), 4.24 (m, 4H, 2xCH₂O), 4.36 (q, 2H, CH₂CH₃), 7.12 (s, 1H, H-3), 7.50 (s, 1H, H-6).[1]
Step 2: Synthesis of Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate
This step involves the reduction of the nitro group to an amino group.
Materials:
-
Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate
-
Ammonium formate (NH₄HCO₂)
-
10% Palladium on Carbon (Pd/C)
-
Propan-2-ol
-
Water
Procedure:
-
In a flask, add 10% Pd/C to propan-2-ol.
-
Add a solution of ammonium formate in water to the flask and stir the mixture at room temperature for 1 minute to activate the catalyst.[1]
-
Add Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate to the reaction mixture.
-
Continue to stir the mixture at room temperature for 20 minutes.[1]
-
Monitor the reaction by TLC.
-
After the reaction is complete, filter the mixture through celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the product.
Step 3: Synthesis of 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one
This step involves the cyclization of the amino benzoate to form the quinazolinone ring.
Materials:
-
Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate
-
Formamide
-
Ammonium formate
Procedure:
-
A mixture of Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate, formamide, and ammonium formate is heated.[4]
-
The reaction is typically carried out at a high temperature (around 160-165 °C).[5]
-
After the reaction is complete, the mixture is cooled, and the product is isolated. This often involves precipitation by adding water and subsequent filtration.
Step 4: Synthesis of 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline
This step involves the chlorination of the quinazolinone to form the key chloroquinazoline intermediate.[6]
Materials:
-
6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one
-
Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)
-
Toluene or Dichloromethane
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Ice-water
-
Sodium bicarbonate solution
Procedure using Thionyl Chloride:
-
Suspend 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one in toluene.
-
Slowly add thionyl chloride (2-3 equivalents) at room temperature.[7]
-
Heat the reaction mixture to reflux (typically 110-120°C) and maintain for 2-4 hours.[7]
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.[7]
-
After completion, carefully quench the excess thionyl chloride by slowly adding the reaction mixture to ice-water.[7]
-
Neutralize the aqueous layer with a sodium bicarbonate solution.[7]
-
Extract the product with an organic solvent like dichloromethane or ethyl acetate.[7]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[7]
-
The crude product can be purified by recrystallization or column chromatography.[7]
Step 5: Synthesis of Erlotinib Hydrochloride
This is the final step, involving a nucleophilic substitution reaction.
Materials:
-
4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline
-
3-Ethynylaniline
-
Isopropanol
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
Suspend 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline in isopropanol.[8]
-
Add 3-ethynylaniline to the suspension.
-
Heat the mixture at 30 °C and add a solution of concentrated HCl.[1]
-
Maintain the reaction temperature at 40 °C for 1 hour.[1]
-
Alternatively, the reaction can be stirred at 85°C for 6 hours under a nitrogen atmosphere.[8][9]
-
Monitor the reaction by TLC.
-
Upon completion, the reaction mixture is cooled, and the product, Erlotinib hydrochloride, precipitates.
-
Collect the solid by filtration and wash with cold isopropanol.[7][8]
-
Dry the product under vacuum.
Characterization Data (¹³C-NMR):
-
¹³C-NMR (125 MHz, DMSO-d6) δ (ppm): 156.2 (C-1), 153.6 (C-5), 152.7 (C-8), 148.1 (C-4), 147.0 (C-7), 139.9 (C-9), 128.8 (C-11), 126.2 (C-12), 124.8 (C-14), 122.6 (C-10), 121.6 (C-13), 109.0 (C-2), 108.2 (C-6), 103.5 (C-3), 83.5 (C-15), 80.4 (C-16), 70.1 & 70.0 (C-18, C-18'), 68.0 (C-17, C-17'), 58.3 (C-19, C-19').[1]
Data Presentation
| Step | Product | Reagents and Conditions | Yield (%) |
| 1 | Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate | HNO₃, CH₃COOH, 0-5 °C to RT, 24h | 90.7 - 92.75 |
| 2 | Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate | NH₄HCO₂, 10% Pd/C, propan-2-ol, H₂O, RT, 20 min | ~92 |
| 3 | 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one | Formamide, NH₄HCO₂, 160-165 °C | Not specified |
| 4 | 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline | SOCl₂ or POCl₃, Toluene or CH₂Cl₂, Reflux | ~92 (with POCl₃) |
| 5 | Erlotinib Hydrochloride | 3-Ethynylaniline, Isopropanol, HCl, 40-85 °C | 87.5 |
| Overall | Erlotinib Hydrochloride | ~51 |
Yields are based on reported values which may vary depending on specific reaction conditions and scale.[1][3][5]
Logical Relationships Diagram
The logical progression of the synthesis is outlined below, highlighting the transformation of functional groups at each stage.
Caption: Logical flow of the Erlotinib synthesis pathway.
References
- 1. vjs.ac.vn [vjs.ac.vn]
- 2. benchchem.com [benchchem.com]
- 3. Modified Synthesis of Erlotinib Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Erlotinib hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 5. WO2007138613A2 - A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride - Google Patents [patents.google.com]
- 6. Page loading... [guidechem.com]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives [frontiersin.org]
- 9. Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Ethyl 3,4-bis(2-methoxyethoxy)benzoate via Alkylation
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Ethyl 3,4-bis(2-methoxyethoxy)benzoate is a key intermediate in the synthesis of various pharmaceuticals, most notably Erlotinib, a tyrosine kinase inhibitor used in cancer therapy[1][2][3]. The synthesis of this compound is a critical step in the overall manufacturing process of such drugs[1]. The most common and effective method for its preparation involves the O-alkylation of Ethyl 3,4-dihydroxybenzoate. This process introduces the 2-methoxyethoxy side chains, which are crucial for modulating the solubility and pharmacokinetic properties of the final active pharmaceutical ingredient.
These application notes provide a detailed protocol for the synthesis of this compound, including reaction conditions, a step-by-step experimental procedure, and a summary of the key parameters in a structured format for easy reference.
Reaction Scheme
The synthesis of this compound is achieved through a Williamson ether synthesis, where the hydroxyl groups of Ethyl 3,4-dihydroxybenzoate are deprotonated by a base to form phenoxides, which then act as nucleophiles to attack an alkylating agent, 2-bromoethyl methyl ether.
Caption: Reaction scheme for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound as described in the literature[2].
| Parameter | Value |
| Reactants | |
| Ethyl 3,4-dihydroxybenzoate | 5 g (27.45 mmol) |
| 2-Bromoethyl methyl ether | 7.84 mL (82.35 mmol) |
| Potassium Carbonate | 9.48 g (68.63 mmol) |
| Potassium Iodide | 0.5 g |
| Solvent | |
| Acetone | 100 mL |
| Reaction Conditions | |
| Temperature | 60 °C (Reflux) |
| Reaction Time | 19 hours |
| Work-up | |
| Cooling Temperature | 5 °C |
| Stirring Time (post-reaction) | 30 minutes |
| Product Yield | |
| Yield | 8.19 g (100%) |
| Appearance | Khaki colored solid |
Experimental Protocol
This protocol details the step-by-step methodology for the synthesis of this compound.
Materials:
-
Ethyl 3,4-dihydroxybenzoate
-
2-Bromoethyl methyl ether
-
Potassium carbonate (K₂CO₃)
-
Potassium iodide (KI)
-
Acetone
-
250 mL two-necked flask
-
Reflux condenser
-
Heating mantle with a stirrer
-
Standard laboratory glassware for work-up and filtration
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL two-necked flask, combine Ethyl 3,4-dihydroxybenzoate (5 g, 27.45 mmol), acetone (100 mL), potassium carbonate (9.48 g, 68.63 mmol), and potassium iodide (0.5 g)[2].
-
Addition of Alkylating Agent: To the stirred suspension, add 2-bromoethyl methyl ether (7.84 mL, 82.35 mmol)[2].
-
Reaction: Heat the reaction mixture to reflux at 60 °C and maintain for 19 hours[2]. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Product Isolation: The resulting solid is the desired product, this compound. Dry the solid under vacuum for 22 hours to obtain the final product (8.19 g, 100% yield as a khaki colored solid)[2].
Experimental Workflow
The following diagram illustrates the workflow for the synthesis of this compound.
References
Application Notes and Protocols: Ethyl 3,4-bis(2-methoxyethoxy)benzoate as a Versatile Building Block for Quinazoline Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Ethyl 3,4-bis(2-methoxyethoxy)benzoate as a key building block in the synthesis of heterocyclic compounds, with a particular focus on the quinazoline scaffold, a core structure in many pharmaceutical agents. The protocols detailed below are centered on the well-established synthesis of Erlotinib, a potent epidermal growth factor receptor (EGFR) inhibitor used in cancer therapy.[1]
Introduction
This compound (CAS No: 183322-16-9) is a crucial intermediate in the synthesis of a variety of biologically active molecules.[2][3] Its bifunctional nature, possessing both an ester group and two ether linkages, allows for a range of chemical transformations, making it an ideal starting material for the construction of complex heterocyclic systems. The methoxyethoxy side chains are often incorporated to improve the solubility and pharmacokinetic properties of the final drug molecule. This document outlines the synthetic pathway from this compound to the quinazoline core, providing detailed experimental protocols and quantitative data to guide researchers in their synthetic endeavors.
Synthesis of Quinazoline Derivatives
The primary application of this compound is in the multi-step synthesis of 4-substituted quinazoline derivatives. The general synthetic workflow involves the transformation of the initial benzoate into a suitably functionalized aniline derivative, which then undergoes cyclization to form the quinazoline ring system. A prime example of this is the synthesis of Erlotinib.
Overall Synthetic Workflow for Erlotinib
The synthesis of Erlotinib from a precursor of this compound can be summarized in the following key steps:
-
O-Alkylation: Synthesis of this compound from ethyl 3,4-dihydroxybenzoate.
-
Nitration: Introduction of a nitro group at the 2-position of the benzene ring.
-
Reduction: Conversion of the nitro group to an amino group.
-
Cyclization: Formation of the quinazolinone ring.
-
Chlorination: Conversion of the quinazolinone to a 4-chloroquinazoline.
-
Nucleophilic Substitution: Coupling of the 4-chloroquinazoline with 3-ethynylaniline to yield Erlotinib.
Below is a visual representation of this workflow:
Quantitative Data for Erlotinib Synthesis
The following table summarizes the quantitative data for the key steps in the synthesis of Erlotinib, starting from the formation of this compound.
| Step | Reaction | Reagents and Conditions | Time | Temperature | Yield (%) |
| 1 | O-Alkylation | 1-Bromo-2-methoxyethane, K₂CO₃, DMF | 2 h | 100 °C | 94.3 |
| 2 | Nitration | HNO₃, CH₃COOH | 30 min | 5 °C | 90.7 |
| 3 | Reduction | Pd/C, Ammonium formate, 2-propanol | 20 min | 25 °C | 95 |
| 4 | Cyclization | Ammonium formate, Formamide | 1.5 - 8 h | 160 °C | ~85 |
| 5 | Chlorination | POCl₃, DMAP | - | 80-90 °C | - |
| 6 | Nucleophilic Substitution | 3-Ethynylaniline, HCl, H₂O | 1 h | 40 °C | 83 |
Experimental Protocols
The following are detailed protocols for the key synthetic steps starting from the preparation of this compound.
Protocol 1: Synthesis of this compound (3)
-
Materials:
-
Ethyl 3,4-dihydroxybenzoate (1.0 g, 5.5 mmol)
-
Potassium carbonate (K₂CO₃) (1.82 g, 13.0 mmol)
-
1-Bromo-2-methoxyethane (1 mL)
-
Dimethylformamide (DMF) (10 mL)
-
Ethyl acetate
-
Sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
A mixture of ethyl 3,4-dihydroxybenzoate and K₂CO₃ in DMF is heated and stirred at 100 °C for 1 hour.[4]
-
The reaction mixture is then cooled to 50 °C.
-
1-Bromo-2-methoxyethane is added, and the mixture is heated at 80 °C for 2 hours.[4]
-
After cooling to room temperature, the solid is filtered and washed with ethyl acetate.
-
The organic layers are combined, dried over Na₂SO₄, and concentrated under reduced pressure to yield a yellow solid.[4]
-
Protocol 2: Synthesis of Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate (4)
-
Materials:
-
This compound
-
Nitric acid (HNO₃)
-
Glacial acetic acid
-
-
Procedure:
-
This compound is dissolved in glacial acetic acid.
-
The solution is cooled to 5 °C.
-
Nitric acid is added dropwise while maintaining the temperature at 5 °C.
-
The reaction is stirred for 30 minutes.[4]
-
The reaction mixture is poured into ice water, and the resulting precipitate is filtered, washed with water, and dried.
-
Protocol 3: Synthesis of Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate (5)
-
Materials:
-
Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate
-
2-Propanol
-
Water
-
-
Procedure:
-
10% Pd/C is placed in a flask with 2-propanol.
-
A solution of ammonium formate in water is added, and the mixture is stirred at room temperature for 1 minute to activate the catalyst.[4]
-
Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate is added to the reaction mixture.
-
The mixture is stirred at room temperature for 20 minutes.[4]
-
The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure. The residue is then worked up to isolate the product.
-
Protocol 4: Synthesis of 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one (6)
-
Materials:
-
Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate
-
Ammonium formate
-
Formamide
-
-
Procedure:
Protocol 5: Synthesis of Erlotinib
-
Materials:
-
6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one
-
Phosphorus oxychloride (POCl₃) or Oxalyl chloride
-
4-Dimethylaminopyridine (DMAP) (catalytic)
-
3-Ethynylaniline
-
Hydrochloric acid (HCl)
-
Water
-
-
Procedure:
-
Chlorination: The quinazolinone is treated with a chlorinating agent such as POCl₃ with a catalytic amount of DMAP, or oxalyl chloride in a suitable solvent, and heated to produce 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline.[4][6]
-
Coupling: The 4-chloroquinazoline derivative is then reacted with 3-ethynylaniline in water.[4]
-
A solution of concentrated HCl is added, and the mixture is heated at 40 °C for 1 hour.[4]
-
After cooling, the resulting solid, Erlotinib hydrochloride, is filtered, washed, and dried.[6]
-
Biological Application: Inhibition of EGFR Signaling Pathway
Erlotinib, synthesized from this compound, is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. EGFR is a transmembrane protein that plays a crucial role in cell proliferation, survival, and differentiation. In many types of cancer, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.
Erlotinib competitively binds to the ATP-binding site of the EGFR's intracellular tyrosine kinase domain. This binding prevents the autophosphorylation of the receptor, which is a critical step in the activation of downstream signaling pathways. The two major downstream pathways inhibited by this action are:
-
Ras/Raf/MEK/ERK (MAPK) Pathway: This pathway is primarily involved in cell proliferation.
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival and inhibition of apoptosis.
By blocking these signaling cascades, Erlotinib effectively halts the signals that promote cancer cell growth and survival, ultimately leading to apoptosis (programmed cell death) and a reduction in tumor size.
The following diagram illustrates the inhibition of the EGFR signaling pathway by Erlotinib:
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex heterocyclic compounds, most notably quinazoline derivatives with significant therapeutic applications. The detailed protocols provided herein for the synthesis of Erlotinib showcase a practical and efficient synthetic route. The understanding of the biological mechanism of the resulting compounds, such as the inhibition of the EGFR signaling pathway, is critical for the rational design of new and improved therapeutic agents. These application notes serve as a comprehensive resource for researchers in the field of medicinal chemistry and drug development.
References
Application Notes and Protocols for the Large-Scale Synthesis of Ethyl 3,4-bis(2-methoxyethoxy)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3,4-bis(2-methoxyethoxy)benzoate is a key intermediate in the synthesis of several pharmacologically active molecules, most notably Erlotinib, a tyrosine kinase inhibitor used in the treatment of various cancers.[1][2] The synthesis of this compound on a large scale requires robust and efficient protocols that ensure high yield and purity. These application notes provide detailed protocols for two primary synthetic routes to this compound, catering to different starting materials and process considerations. The presented methodologies are based on established chemical principles and published synthesis strategies.
Physicochemical Properties
| Property | Value |
| CAS Number | 183322-16-9 |
| Molecular Formula | C15H22O6 |
| Molecular Weight | 298.33 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 55-58 °C |
| Boiling Point | 401.7 ± 45.0 °C (Predicted) |
| Purity | >98% (Commercial specifications)[2] |
Synthetic Strategies
Two principal routes for the large-scale synthesis of this compound are detailed below:
-
Route 1: Two-Step Synthesis from 3,4-Dihydroxybenzoic Acid. This method involves the initial O-alkylation of 3,4-dihydroxybenzoic acid followed by Fischer esterification.
-
Route 2: One-Pot Williamson Ether Synthesis from Ethyl 3,4-dihydroxybenzoate. This approach involves the direct etherification of the pre-formed ethyl ester.
Route 1: Two-Step Synthesis from 3,4-Dihydroxybenzoic Acid
This synthetic pathway begins with the etherification of 3,4-dihydroxybenzoic acid, followed by the esterification of the resulting carboxylic acid.
Logical Workflow for Route 1
Caption: Workflow for the two-step synthesis of this compound.
Step 1a: Synthesis of 3,4-bis(2-methoxyethoxy)benzoic Acid
This step involves the O-alkylation of 3,4-dihydroxybenzoic acid with 1-chloro-2-methoxyethane. A publication suggests this reaction proceeds in hot DMF to afford the intermediate carboxylic acid.[1]
Experimental Protocol:
-
Reaction Setup: In a suitable multi-neck reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, charge 3,4-dihydroxybenzoic acid and a suitable base (e.g., potassium carbonate).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF).
-
Reagent Addition: Add 1-chloro-2-methoxyethane to the stirred suspension.
-
Reaction: Heat the reaction mixture and maintain at a constant temperature with vigorous stirring. Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).
-
Work-up: After completion, cool the reaction mixture and quench with water. Acidify the aqueous solution with a suitable acid (e.g., HCl) to precipitate the product.
-
Isolation: Filter the precipitated solid, wash with water, and dry under vacuum to yield 3,4-bis(2-methoxyethoxy)benzoic acid.
Quantitative Data (Hypothetical 1 mole scale):
| Reagent/Material | Molar Mass ( g/mol ) | Moles | Quantity | Notes |
| 3,4-Dihydroxybenzoic Acid | 154.12 | 1.0 | 154.1 g | Starting material |
| Potassium Carbonate | 138.21 | 2.5 | 345.5 g | Base, anhydrous |
| 1-chloro-2-methoxyethane | 94.54 | 2.2 | 208.0 g (203.9 mL) | Alkylating agent |
| Anhydrous DMF | - | - | 1.5 L | Solvent |
| Water | - | - | q.s. | For work-up |
| Hydrochloric Acid (conc.) | - | - | q.s. | For acidification |
| Expected Product | 270.28 | ~0.99 | ~267.6 g | Yield ~99% [1] |
Step 1b: Synthesis of this compound
This step is a classic Fischer esterification of the carboxylic acid synthesized in the previous step.[1]
Experimental Protocol:
-
Reaction Setup: In a reaction vessel equipped with a reflux condenser and a drying tube, dissolve 3,4-bis(2-methoxyethoxy)benzoic acid in absolute ethanol.
-
Catalyst Addition: Slowly add concentrated sulfuric acid to the solution.
-
Reaction: Heat the mixture to reflux and maintain for 24 hours.[1] Monitor the reaction for completion.
-
Work-up: After cooling, remove the ethanol under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Filter and concentrate the organic layer in vacuo to obtain the crude product. Further purification can be achieved by recrystallization or column chromatography if necessary.
Quantitative Data (Based on product from Step 1a):
| Reagent/Material | Molar Mass ( g/mol ) | Moles | Quantity | Notes |
| 3,4-bis(2-methoxyethoxy)benzoic Acid | 270.28 | ~0.99 | ~267.6 g | Starting material |
| Absolute Ethanol | 46.07 | Excess | ~2.0 L | Reagent and solvent |
| Concentrated Sulfuric Acid | 98.08 | Cat. | ~20 mL | Catalyst |
| Ethyl Acetate | - | - | q.s. | Extraction solvent |
| Saturated NaHCO3 solution | - | - | q.s. | For washing |
| Brine | - | - | q.s. | For washing |
| Anhydrous Sodium Sulfate | - | - | q.s. | For drying |
| Expected Product | 298.33 | ~0.98 | ~292.4 g | Overall Yield ~98% |
Route 2: One-Pot Williamson Ether Synthesis
This route involves the direct O-alkylation of Ethyl 3,4-dihydroxybenzoate. This method requires the synthesis of the starting material first.
Step 2a: Synthesis of Ethyl 3,4-dihydroxybenzoate
The starting material for Route 2 is synthesized by Fischer esterification of 3,4-dihydroxybenzoic acid.
Experimental Protocol:
-
Reaction Setup: Combine 3,4-dihydroxybenzoic acid, absolute ethanol, and a catalytic amount of concentrated sulfuric acid in a round-bottom flask equipped with a reflux condenser.
-
Reaction: Reflux the mixture for an extended period (e.g., 48 hours) to drive the equilibrium towards the product. The use of molecular sieves can aid in water removal.
-
Work-up: After cooling, evaporate the solvent under reduced pressure.
-
Purification: Wash the residue with cold water to remove unreacted acid and catalyst.
-
Isolation: The crude product can be purified by recrystallization from a minimal amount of hot ethanol.
Quantitative Data (Hypothetical 1 mole scale):
| Reagent/Material | Molar Mass ( g/mol ) | Moles | Quantity | Notes |
| 3,4-Dihydroxybenzoic Acid | 154.12 | 1.0 | 154.1 g | Starting material |
| Absolute Ethanol | 46.07 | Excess | ~1.0 L | Reagent and solvent |
| Concentrated Sulfuric Acid | 98.08 | Cat. | ~2 mL | Catalyst |
| Expected Product | 182.17 | ~0.90 | ~164.0 g | Yield ~90% (Typical) |
Step 2b: Synthesis of this compound
This is a Williamson ether synthesis performed on Ethyl 3,4-dihydroxybenzoate.
Logical Workflow for Route 2
References
Application Notes and Protocols for Ethyl 3,4-bis(2-methoxyethoxy)benzoate in Medicinal Chemistry
Introduction
Ethyl 3,4-bis(2-methoxyethoxy)benzoate is a key chemical intermediate primarily recognized for its critical role in the synthesis of Erlotinib, a potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor.[1][2][] Erlotinib is a targeted therapy used in the treatment of non-small-cell lung cancer (NSCLC) and pancreatic cancer.[2][][4] The structural framework of this compound provides the necessary backbone for the construction of the quinazoline core of Erlotinib.[5] This document provides detailed application notes on its significance in drug discovery and a comprehensive protocol for its utilization in the synthesis of Erlotinib.
Application Notes
-
Role as a Precursor in Erlotinib Synthesis: The primary and most significant application of this compound in medicinal chemistry is as a starting material or key intermediate in the multi-step synthesis of Erlotinib.[1][2][6] Its bis(2-methoxyethoxy) side chains are crucial for the solubility and pharmacokinetic properties of the final drug molecule.
-
Building Block for Quinazoline Scaffolds: This compound serves as a fundamental building block for the construction of the 6,7-bis(2-methoxyethoxy)quinazoline ring system, which is the core structure of Erlotinib and other related tyrosine kinase inhibitors.
-
Importance in Targeted Cancer Therapy: The reliable and high-purity supply of this compound is essential for the consistent production of Erlotinib, a life-saving medication for specific cancer patient populations.[1] The synthesis of such targeted therapies relies heavily on the availability of well-characterized and high-quality intermediates.
-
Utility in Process Chemistry and Scale-up: The synthetic routes involving this compound have been optimized for large-scale production, highlighting its importance in pharmaceutical process chemistry.[2]
Experimental Protocols
The following protocols describe the synthesis of Erlotinib starting from this compound, which is itself synthesized from 3,4-dihydroxybenzoic acid.
Protocol 1: Synthesis of this compound (4)
This protocol starts from 3,4-bis(2-methoxyethoxy)benzoic acid (3), which is prepared from 3,4-dihydroxy benzoic acid.
-
Materials:
-
3,4-bis(2-methoxyethoxy)benzoic acid (40 g)
-
Ethanol (300 ml)
-
Sulfuric acid (3 ml)
-
Ethyl acetate
-
Sodium bicarbonate solution
-
Brine
-
Sodium sulfate
-
Nitrogen gas (N2)
-
-
Procedure:
-
To a solution of 3,4-bis(2-methoxyethoxy)benzoic acid (40 g) in ethanol (300 ml), add sulfuric acid (3 ml).
-
Stir the mixture at reflux under a nitrogen atmosphere for 24 hours.[2]
-
Remove the solvent under reduced pressure (in vacuo).
-
Extract the residue with ethyl acetate.
-
Wash the organic phase with sodium bicarbonate solution and then with brine.
-
Dry the organic phase over sodium sulfate, filter, and concentrate in vacuo to yield this compound.[2]
-
Protocol 2: Synthesis of Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate (5)
-
Materials:
-
This compound
-
Nitric acid
-
Glacial acetic acid
-
-
Procedure:
Protocol 3: Synthesis of 2-amino-4,5-bis(2-methoxyethoxy)benzoate (6)
-
Materials:
-
Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate (30 g)
-
Palladium on carbon (Pd/C, 10%)
-
Ammonium formate (55.14 g)
-
2-Propanol (350 ml)
-
Water (35 ml)
-
-
Procedure:
-
In a flask, add Pd/C (9.32 g) to 2-propanol (350 ml).
-
Add a solution of ammonium formate (55.14 g) in water (35 ml) to the flask.
-
Stir the reaction mixture for 1 minute to activate the Pd/C catalyst.
-
Add Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate (30 g) to the mixture.
-
Stir the reaction at room temperature for 20 minutes to achieve the reduction of the nitro group.[2]
-
Protocol 4: Synthesis of Erlotinib Hydrochloride (9)
This part of the protocol outlines the subsequent steps to form the final active pharmaceutical ingredient.
-
Materials:
-
2-amino-4,5-bis(2-methoxyethoxy)benzoate (6)
-
Formamide
-
Ammonium formate
-
Phosphorus oxychloride (POCl3)
-
3-ethynylaniline
-
Hydrochloric acid (HCl)
-
-
Procedure:
-
Cyclization: React 2-amino-4,5-bis(2-methoxyethoxy)benzoate with formamide and ammonium formate to form the quinazolone ring system (7).[2][4]
-
Chlorination: Treat the resulting quinazolone with a chlorinating agent like phosphorus oxychloride to yield the 4-chloroquinazoline intermediate (8).[2]
-
Coupling: React the 4-chloro-6,7-bis-(2-methoxy-ethoxy)-quinazoline with 3-ethynylaniline to form the Erlotinib base.[2]
-
Salt Formation: Treat the Erlotinib base with hydrochloric acid to form the stable hydrochloride salt (9).
-
Data Presentation
Table 1: Summary of Synthetic Yields in Erlotinib Synthesis
| Step | Starting Material | Product | Reported Yield | Reference |
| Esterification | 3,4-bis(2-methoxyethoxy)benzoic acid | This compound | 71.63% | [2] |
| Nitration | This compound | Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate | 92.75% | [2] |
| Reduction | Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate | 2-amino-4,5-bis(2-methoxyethoxy)benzoate | 92% | [2] |
| Overall Synthesis | 3,4-dihydroxy benzoic acid | Erlotinib hydrochloride | 44% | [] |
Visualizations
Caption: Synthetic pathway of Erlotinib HCl.
Caption: Erlotinib's inhibition of EGFR signaling.
References
handling and storage guidelines for Ethyl 3,4-bis(2-methoxyethoxy)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3,4-bis(2-methoxyethoxy)benzoate is a key intermediate in the synthesis of various pharmaceutical compounds, notably as a building block for advanced cancer therapies. Its proper handling and storage are critical to ensure the integrity of the compound, the safety of laboratory personnel, and the reproducibility of experimental results. These application notes provide detailed guidelines and protocols for the safe handling, storage, and use of this compound in a research and development setting.
Physical and Chemical Properties
Summarized quantitative data for this compound are presented in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 183322-16-9 | [1] |
| Molecular Formula | C₁₅H₂₂O₆ | [1][2] |
| Molecular Weight | 298.33 g/mol | [2] |
| Appearance | Powder or liquid | [2] |
| Melting Point | 55-58 °C | [2] |
| Boiling Point | 401.7 ± 45.0 °C (Predicted) | [2] |
| Flash Point | 175.5 ± 28.8 °C | [2] |
| Density | 1.102 g/cm³ | [2] |
| Storage Temperature | 2-8°C (Refrigerator) or Room Temperature | [1][2] |
Health and Safety Information
While comprehensive toxicity data is not available for this compound, it is recommended to handle it with the care afforded to all laboratory chemicals. The following is a summary of safety precautions based on available Safety Data Sheets (SDS).
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[3]
-
Skin Protection: Wear impervious clothing and chemical-resistant gloves.[3]
-
Respiratory Protection: Use in a well-ventilated area. If exposure limits are likely to be exceeded, a full-face respirator with an appropriate cartridge should be used.[3]
First Aid Measures
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water.[3]
-
Eye Contact: Rinse eyes with pure water for at least 15 minutes. Seek medical attention.[3]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[3]
Experimental Protocols
Receiving and Initial Inspection
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the product name, CAS number, and lot number on the container match the accompanying documentation.
-
Ensure the container is tightly sealed.
-
Log the receipt of the chemical in the laboratory inventory system.
Storage Protocol
-
Short-term Storage: For routine laboratory use, store the container in a cool, dry, and well-ventilated area at room temperature.[2]
-
Long-term Storage: For long-term storage to maintain optimal stability, it is recommended to store the compound in a refrigerator at 2-8°C.[1]
-
Keep the container tightly closed to prevent moisture absorption and contamination.[3]
-
Store away from incompatible materials, though specific incompatibilities are not well-documented.[3]
Handling and Weighing Protocol
-
All handling and weighing of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Before handling, ensure that an operational safety shower and eyewash station are readily accessible.
-
Don appropriate PPE as outlined in section 3.1.
-
To prevent electrostatic discharge, especially when handling the powdered form, ensure proper grounding.[3]
-
Use appropriate spatulas and weighing instruments. Clean all equipment thoroughly after use.
-
Tightly reseal the container immediately after use.
Solution Preparation Protocol
-
Consult relevant literature or experimental procedures for the appropriate solvent. While specific solubility data is limited in the provided search results, general organic solvents are likely to be suitable.
-
In a chemical fume hood, add the desired amount of solvent to a tared and appropriately sized flask.
-
Slowly add the pre-weighed this compound to the solvent while stirring.
-
Continue to stir until the solid is completely dissolved. Gentle heating may be applied if necessary, but monitor for any signs of decomposition.
-
Clearly label the flask with the compound name, concentration, solvent, and date of preparation.
Spill and Waste Disposal Protocol
-
Small Spills:
-
Avoid dust formation if dealing with the solid form.[3]
-
Absorb liquid spills with an inert material (e.g., sand, vermiculite).
-
Collect the spilled material and absorbent in a sealed, labeled container for hazardous waste disposal.[3]
-
Clean the spill area with an appropriate solvent and then with soap and water.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert the institutional emergency response team.
-
-
Waste Disposal:
-
Dispose of all waste materials in accordance with local, state, and federal regulations.
-
Stability and Reactivity
The available Safety Data Sheets indicate that there is no specific data available on the chemical stability, reactivity, conditions to avoid, incompatible materials, or hazardous decomposition products of this compound.[3] It is therefore prudent to handle this compound with caution, avoiding exposure to high temperatures, strong oxidizing agents, and other reactive chemicals.
Workflow Diagram
The following diagram illustrates the recommended workflow for the safe handling and storage of this compound.
Caption: Workflow for safe handling and storage of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 3,4-bis(2-methoxyethoxy)benzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 3,4-bis(2-methoxyethoxy)benzoate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and established method is the Williamson ether synthesis.[1][2] This reaction involves the O-alkylation of Ethyl 3,4-dihydroxybenzoate with an appropriate alkylating agent, typically 2-(2-methoxyethoxy)ethyl chloride or 2-bromoethyl methyl ether, in the presence of a base.[3]
Q2: Why is the purity of this compound important?
A2: High purity, often exceeding 98%, is crucial because this compound is a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) like Erlotinib, a cancer therapeutic.[4][5] Impurities can lead to side reactions, lower yields in subsequent steps, and compromise the quality of the final drug product.[5]
Q3: What are the starting materials for this synthesis?
A3: The primary starting materials are Ethyl 3,4-dihydroxybenzoate and an alkylating agent such as 2-(2-methoxyethoxy)ethyl chloride or 2-bromoethyl methyl ether. A base and a suitable solvent are also required.
Q4: How can I monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the consumption of the starting material and the formation of the product.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
Possible Causes and Solutions:
-
Incomplete Deprotonation of Ethyl 3,4-dihydroxybenzoate: The phenolic hydroxyl groups of Ethyl 3,4-dihydroxybenzoate must be deprotonated to form the nucleophilic phenoxide ions. If the base is not strong enough or used in insufficient quantity, the reaction will not proceed efficiently.
-
Presence of Water in the Reaction: Water can protonate the phenoxide nucleophile, rendering it inactive, and can also react with strong bases like NaH.[7]
-
Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use.
-
-
Poor Quality or Degraded Alkylating Agent: The 2-(2-methoxyethoxy)ethyl chloride or bromide can degrade over time.
-
Solution: Use a fresh bottle of the alkylating agent or verify its purity before use.
-
-
Suboptimal Reaction Temperature: The Williamson ether synthesis is an Sₙ2 reaction, and the rate is temperature-dependent.
-
Solution: If the reaction is sluggish, consider increasing the temperature. However, be aware that excessively high temperatures can promote side reactions like elimination. A typical temperature range is 50-100°C.[3]
-
Issue 2: Formation of Impurities
Possible Causes and Solutions:
-
Mono-alkylation Product: Incomplete reaction can lead to the formation of Ethyl 3-hydroxy-4-(2-methoxyethoxy)benzoate or Ethyl 4-hydroxy-3-(2-methoxyethoxy)benzoate.
-
Solution: Ensure a sufficient excess of the alkylating agent and adequate reaction time. Monitor the reaction by TLC until the starting material and mono-alkylated intermediates are no longer visible.
-
-
Elimination Byproduct: The base can induce an E2 elimination reaction with the alkylating agent, 2-(2-methoxyethoxy)ethyl chloride, to form 2-methoxy-ethene. This is more likely with stronger bases and higher temperatures.
-
Solution: Use a milder base like potassium carbonate. If a strong base is necessary, maintain a moderate reaction temperature.
-
-
Unreacted Starting Materials: The final product may be contaminated with unreacted Ethyl 3,4-dihydroxybenzoate or the alkylating agent.
-
Solution: Optimize the stoichiometry of your reagents and the reaction time. Purification via column chromatography or recrystallization will be necessary to remove these impurities.
-
Data Presentation
The following tables summarize typical reaction conditions and provide a framework for optimizing the synthesis.
Table 1: Comparison of Reaction Conditions for Williamson Ether Synthesis
| Parameter | Condition 1 | Condition 2 | Notes |
| Base | Potassium Carbonate (K₂CO₃) | Sodium Hydride (NaH) | K₂CO₃ is a milder, safer base. NaH is stronger and requires anhydrous conditions.[6] |
| Solvent | Acetone or DMF | Anhydrous DMF or THF | Polar aprotic solvents are generally preferred for Sₙ2 reactions.[1] |
| Temperature | 60-100°C | Room Temperature to 60°C | Higher temperatures may be needed with weaker bases to ensure a reasonable reaction rate.[3] |
| Typical Yield | >90% (reported for similar systems)[3] | Generally high | Yield is highly dependent on reaction setup and purity of reagents. |
Experimental Protocols
Protocol 1: Synthesis using Potassium Carbonate in Acetone
This protocol is adapted from a reported synthesis of this compound.
Materials:
-
Ethyl 3,4-dihydroxybenzoate
-
2-Bromoethyl methyl ether
-
Potassium carbonate (K₂CO₃), anhydrous
-
Potassium iodide (KI), catalytic amount
-
Acetone, anhydrous
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Ethyl 3,4-dihydroxybenzoate (1.0 eq).
-
Add anhydrous acetone to dissolve the starting material.
-
Add anhydrous potassium carbonate (2.5 eq) and a catalytic amount of potassium iodide.
-
Add 2-bromoethyl methyl ether (3.0 eq).
-
Heat the reaction mixture to reflux (around 60°C) and stir vigorously for 18-24 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the solid inorganic salts and wash them with a small amount of acetone.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Purification by Flash Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes
-
Ethyl acetate
Procedure:
-
TLC Analysis: Determine an appropriate eluent system by running TLC plates with varying ratios of hexanes and ethyl acetate. A good starting point is a 7:3 or 8:2 mixture of hexanes:ethyl acetate. The desired product should have an Rf value of approximately 0.3-0.4.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified this compound.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Reaction mechanism for the Williamson ether synthesis of this compound.
References
common side reactions in the synthesis of Ethyl 3,4-bis(2-methoxyethoxy)benzoate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 3,4-bis(2-methoxyethoxy)benzoate.
Troubleshooting Guides
Issue: Low Yield of the Desired Product
Question: My reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve the yield?
Answer: A low yield in the synthesis of this compound, which is typically a Williamson ether synthesis, can be attributed to several factors. Here's a systematic approach to troubleshoot this issue:
-
Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, low temperature, or suboptimal stoichiometry.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the reaction is stirred at an appropriate temperature for a sufficient duration. A slight excess of the alkylating agent, 2-(2-methoxyethoxy)ethyl chloride, can help drive the reaction to completion.
-
-
Purity of Reagents: The purity of your starting materials is crucial.
-
Ethyl 3,4-dihydroxybenzoate: Ensure it is free from impurities.
-
2-(2-methoxyethoxy)ethyl chloride: This reagent can degrade over time, especially in the presence of moisture, leading to the formation of 2-(2-methoxyethoxy)ethanol.[1] Use a fresh or purified batch of the alkylating agent.
-
Base and Solvent: The base (e.g., potassium carbonate, sodium hydride) should be of high purity and the solvent should be anhydrous.
-
-
Side Reactions: Several side reactions can compete with the desired O-alkylation, reducing the yield of your target compound. These are discussed in detail in the FAQs below.
Issue: Presence of Significant Impurities in the Crude Product
Question: My crude product shows multiple spots on the TLC plate, indicating the presence of significant impurities. What are these impurities likely to be and how can I minimize their formation?
Answer: The presence of multiple impurities suggests that side reactions are occurring. The most common impurities in this synthesis are:
-
Mono-alkylated Product: Due to the presence of two hydroxyl groups on the starting material, incomplete alkylation is a common side reaction. This results in the formation of either Ethyl 3-hydroxy-4-(2-methoxyethoxy)benzoate or Ethyl 4-hydroxy-3-(2-methoxyethoxy)benzoate.
-
Solution: To favor the formation of the di-substituted product, use a sufficient excess of the alkylating agent and the base. Increasing the reaction temperature and time may also help, but this must be balanced against the risk of other side reactions.
-
-
Unreacted Starting Material: The presence of unreacted Ethyl 3,4-dihydroxybenzoate is also a sign of an incomplete reaction.
-
Products of Elimination: The alkylating agent can undergo an elimination reaction to form an alkene, especially at higher temperatures and with a strong base.[2]
-
C-alkylated Products: Although less common, alkylation can occur on the aromatic ring instead of the hydroxyl groups.[2][3][4]
Careful purification of the crude product using column chromatography is essential to isolate the desired this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the synthesis of this compound?
A1: The synthesis of this compound is a Williamson ether synthesis, which is prone to a few common side reactions:
-
Incomplete O-alkylation: The reaction may stop after only one of the two hydroxyl groups has been alkylated, resulting in a mono-ether byproduct.
-
E2 Elimination: The alkylating agent, 2-(2-methoxyethoxy)ethyl chloride, can undergo an E2 elimination reaction in the presence of a strong base to form an alkene.[2] This is more likely with sterically hindered or secondary/tertiary alkyl halides, but can occur with primary halides at elevated temperatures.[5][6]
-
C-alkylation: The phenoxide intermediate is an ambident nucleophile, meaning that alkylation can occur at the carbon atoms of the aromatic ring, leading to C-alkylated byproducts.[2][3][4] The choice of solvent can influence the O/C alkylation ratio.[4]
-
Hydrolysis of the Alkylating Agent: Any moisture in the reaction can lead to the hydrolysis of 2-(2-methoxyethoxy)ethyl chloride to 2-(2-methoxyethoxy)ethanol, which will not participate in the desired reaction.[1]
Q2: How can I minimize the formation of the mono-alkylated product?
A2: To drive the reaction towards the di-substituted product, you can:
-
Use a molar excess of the alkylating agent (2-(2-methoxyethoxy)ethyl chloride). A common starting point is 2.2 to 2.5 equivalents.
-
Use a sufficient amount of base (e.g., potassium carbonate) to deprotonate both hydroxyl groups.
-
Increase the reaction temperature and/or reaction time, while carefully monitoring for the formation of other byproducts.
Q3: What is the role of the base in this reaction and which one should I choose?
A3: The base is crucial for deprotonating the phenolic hydroxyl groups of Ethyl 3,4-dihydroxybenzoate to form the more nucleophilic phenoxide ions. Common bases for Williamson ether synthesis include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and sodium hydride (NaH). For phenolic substrates, a moderately strong base like potassium carbonate is often sufficient and is generally safer to handle than sodium hydride.
Q4: What solvent is best for this synthesis?
A4: Polar aprotic solvents are generally preferred for Williamson ether synthesis as they can solvate the cation of the alkoxide without hydrogen bonding to the nucleophilic oxygen, thus enhancing its reactivity.[3] Commonly used solvents include N,N-dimethylformamide (DMF), acetonitrile (ACN), and acetone. It is critical to use anhydrous (dry) solvents to prevent the hydrolysis of the alkylating agent.
Data Presentation
| Parameter | Typical Value/Condition | Notes |
| Starting Material | Ethyl 3,4-dihydroxybenzoate | - |
| Alkylating Agent | 2-(2-methoxyethoxy)ethyl chloride | Typically 2.2 - 2.5 molar equivalents |
| Base | Potassium Carbonate (K₂CO₃) | Typically 2.5 - 3.0 molar equivalents |
| Solvent | Anhydrous DMF or Acetonitrile | - |
| Reaction Temperature | 80 - 100 °C | Monitor for potential elimination side reactions at higher temperatures. |
| Reaction Time | 12 - 24 hours | Monitor by TLC until starting material is consumed. |
| Typical Yield | > 80% | Yields can vary based on reaction scale and purity of reagents. |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is a representative procedure for the synthesis of this compound.
Materials:
-
Ethyl 3,4-dihydroxybenzoate (1.0 eq)
-
2-(2-methoxyethoxy)ethyl chloride (2.2 eq)
-
Anhydrous Potassium Carbonate (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Ethyl 3,4-dihydroxybenzoate (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Add anhydrous DMF to the flask.
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2-(2-methoxyethoxy)ethyl chloride (2.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the progress of the reaction by TLC.
-
Once the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
References
optimizing reaction temperature for Ethyl 3,4-bis(2-methoxyethoxy)benzoate formation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 3,4-bis(2-methoxyethoxy)benzoate. Our aim is to help you optimize your reaction conditions, particularly the reaction temperature, to achieve high yields and purity.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of this compound via the Williamson ether synthesis, starting from Ethyl 3,4-dihydroxybenzoate and 2-(2-methoxyethoxy)ethyl chloride.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Inactive Base: The base (e.g., K₂CO₃, NaH) may be old or deactivated by moisture. | - Use a fresh batch of a high-purity base. - If using sodium hydride (NaH), ensure it is a fine, grey powder. A white appearance may indicate deactivation. |
| 2. Non-Anhydrous Conditions: The presence of water will consume the base and hydrolyze the alkylating agent. | - Thoroughly dry all glassware in an oven before use. - Use anhydrous solvents. | |
| 3. Insufficient Temperature: The reaction may not have enough energy to proceed at an adequate rate. | - Gradually increase the reaction temperature in 10°C increments, monitoring the reaction progress by TLC. A typical starting range is 80-100°C.[1] | |
| Presence of Mono-alkylated Byproduct | 1. Insufficient Alkylating Agent: Not enough 2-(2-methoxyethoxy)ethyl chloride was used to react with both hydroxyl groups. | - Use a slight excess of the alkylating agent (e.g., 2.2-2.4 equivalents). |
| 2. Short Reaction Time: The reaction was not allowed to proceed to completion. | - Monitor the reaction using Thin Layer Chromatography (TLC) until the starting material and mono-alkylated intermediate are no longer visible. | |
| Formation of Elimination Byproducts | 1. Excessively High Temperature: High temperatures can favor the E2 elimination of the alkylating agent, especially if a very strong base is used.[2][3] | - Optimize the temperature by starting in the 80-100°C range and only increasing if the reaction is too slow. Avoid unnecessarily high temperatures. |
| 2. Strong, Sterically Hindered Base: Bases like potassium tert-butoxide can favor elimination over substitution. | - Use a less sterically hindered base such as potassium carbonate or sodium hydride. | |
| Difficult Product Purification | 1. Unreacted Starting Materials: Incomplete reaction leading to a mixture of starting materials, intermediates, and product. | - Ensure the reaction goes to completion by monitoring with TLC and adjusting reaction time and temperature as needed. |
| 2. Oily Product: The product may not crystallize easily if impurities are present. | - Purify the crude product using flash column chromatography on silica gel. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal reaction temperature for the synthesis of this compound?
A1: The optimal temperature is a balance between reaction rate and the minimization of side reactions. A good starting point is in the range of 80-100°C.[1] It is recommended to start at the lower end of this range and gradually increase the temperature while monitoring the reaction's progress.
Q2: What are the most common side reactions to be aware of?
A2: The primary side reactions are incomplete alkylation, resulting in the mono-ether byproduct, and the base-catalyzed elimination of 2-(2-methoxyethoxy)ethyl chloride.[3] Ring alkylation of the phenoxide is also a possibility, though less common under these conditions.[3]
Q3: Which base is most suitable for this reaction?
A3: For the alkylation of phenols like Ethyl 3,4-dihydroxybenzoate, moderately strong bases are effective. Potassium carbonate (K₂CO₃) is a common and effective choice.[1] For a stronger, non-nucleophilic base, sodium hydride (NaH) can be used, but requires strictly anhydrous conditions.
Q4: What solvent should I use?
A4: Polar aprotic solvents are ideal for Williamson ether synthesis as they solvate the cation of the base, making the alkoxide more nucleophilic. N,N-Dimethylformamide (DMF) and acetonitrile are excellent choices.[4]
Q5: How can I monitor the progress of the reaction?
A5: Thin Layer Chromatography (TLC) is a simple and effective method to monitor the reaction. You can track the disappearance of the starting material (Ethyl 3,4-dihydroxybenzoate) and the appearance of the product. This allows for the determination of the optimal reaction time.
Data Presentation
Table 1: Effect of Reaction Temperature on Yield and Purity
| Temperature (°C) | Expected Relative Yield | Potential for Side Reactions (Elimination) | Notes |
| 60-70 | Low | Low | The reaction rate may be impractically slow. |
| 80-100 | Optimal | Moderate | Recommended starting range for optimization. [1] |
| 110-120 | High | Increased | Higher temperatures can increase the rate of elimination, potentially lowering the overall yield of the desired ether. |
| >120 | May Decrease | High | Significant byproduct formation is likely, complicating purification and reducing the yield of the desired product. |
Experimental Protocol
Synthesis of this compound
This protocol is a general guideline. The specific quantities and conditions should be optimized for your laboratory setup.
Materials:
-
Ethyl 3,4-dihydroxybenzoate
-
2-(2-methoxyethoxy)ethyl chloride
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Ethyl 3,4-dihydroxybenzoate (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Add anhydrous DMF to the flask.
-
With vigorous stirring, add 2-(2-methoxyethoxy)ethyl chloride (2.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to 80°C and stir for 4-6 hours.
-
Monitor the reaction progress by TLC. If the reaction is incomplete, consider increasing the temperature to 90-100°C and continue to monitor.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield pure this compound.[1]
Visualization
Caption: Temperature optimization workflow for this compound synthesis.
References
Technical Support Center: Synthesis of Ethyl 3,4-bis(2-methoxyethoxy)benzoate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) for the synthesis of Ethyl 3,4-bis(2-methoxyethoxy)benzoate. This key intermediate is crucial in the production of various pharmaceuticals, including Erlotinib.[1]
Experimental Protocol: Williamson Ether Synthesis of this compound
This protocol outlines the synthesis of this compound from Ethyl 3,4-dihydroxybenzoate and 2-methoxyethyl chloride via a Williamson ether synthesis.
Materials:
-
Ethyl 3,4-dihydroxybenzoate
-
2-methoxyethyl chloride (or 2-bromo-1-methoxyethane)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a dry round-bottom flask, combine Ethyl 3,4-dihydroxybenzoate (1.0 eq) and anhydrous potassium carbonate (2.5-3.0 eq) in anhydrous DMF.
-
Addition of Alkylating Agent: To the stirred suspension, add 2-methoxyethyl chloride (2.2-2.5 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 2-6 hours. Monitor the progress of the reaction by TLC until the starting material is consumed.[2]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure this compound.
-
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Inactive Reagents: Moisture can deactivate the base (K₂CO₃). The alkylating agent may have degraded. | - Ensure all reagents and solvents are anhydrous. Use freshly opened or properly stored reagents. - Dry the potassium carbonate before use. |
| 2. Insufficient Base: Incomplete deprotonation of the hydroxyl groups on Ethyl 3,4-dihydroxybenzoate. | - Use a sufficient excess of a strong enough base. For phenols, K₂CO₃ is generally suitable, but for less acidic alcohols, a stronger base like sodium hydride (NaH) might be considered, though with appropriate safety precautions.[3][4] | |
| 3. Low Reaction Temperature: The reaction rate may be too slow at lower temperatures. | - Increase the reaction temperature to the recommended 80-100 °C. Monitor for potential side reactions at higher temperatures.[2] | |
| Low Yield | 1. Incomplete Reaction: The reaction may not have gone to completion. | - Increase the reaction time and continue to monitor by TLC. - Consider a slight excess of the alkylating agent to drive the reaction forward.[2] |
| 2. Side Reactions (E2 Elimination): Although less likely with a primary halide like 2-methoxyethyl chloride, elimination can still occur, especially at higher temperatures. | - Maintain the reaction temperature within the recommended range. | |
| 3. Product Loss During Work-up: The product may be partially soluble in the aqueous layer. | - Ensure thorough extraction with an appropriate organic solvent like ethyl acetate. Perform multiple extractions. | |
| Formation of Impurities | 1. Mono-alkylated Product: Incomplete reaction can lead to the presence of ethyl 3-hydroxy-4-(2-methoxyethoxy)benzoate and ethyl 4-hydroxy-3-(2-methoxyethoxy)benzoate. | - Increase the amount of alkylating agent and/or reaction time. - Purify the final product using column chromatography. |
| 2. C-Alkylation Products: Alkylation may occur on the aromatic ring instead of the hydroxyl groups, though this is less common for O-alkylation of phenols. | - The choice of solvent can influence selectivity. Polar aprotic solvents like DMF generally favor O-alkylation.[3] | |
| 3. Unreacted Starting Material: The presence of unreacted Ethyl 3,4-dihydroxybenzoate. | - Ensure sufficient reaction time and temperature. - Confirm the quality of the base and alkylating agent. |
Frequently Asked Questions (FAQs)
Q1: What is the role of potassium carbonate in this reaction?
A1: Potassium carbonate acts as a base to deprotonate the two phenolic hydroxyl groups of Ethyl 3,4-dihydroxybenzoate, forming a diphenoxide intermediate. This negatively charged intermediate is a much stronger nucleophile than the neutral starting material, allowing it to attack the electrophilic carbon of 2-methoxyethyl chloride in an SN2 reaction.[3][4]
Q2: Why is an anhydrous solvent like DMF used?
A2: Anhydrous polar aprotic solvents like DMF are used for several reasons in a Williamson ether synthesis. They are polar enough to dissolve the reactants but do not have acidic protons that can protonate the alkoxide nucleophile, which would reduce its reactivity. DMF also effectively solvates the potassium cation, leaving the phenoxide anion more "naked" and nucleophilic.[4][5]
Q3: Can I use a different alkylating agent?
A3: Yes, other primary alkyl halides or sulfonates with a good leaving group can be used. For example, 2-methoxyethyl tosylate or 2-bromo-1-methoxyethane could be used instead of 2-methoxyethyl chloride. The reactivity may vary depending on the leaving group ability (I > Br > Cl > OTs).
Q4: How can I monitor the reaction progress?
A4: Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. Spot the reaction mixture alongside the starting material (Ethyl 3,4-dihydroxybenzoate) on a TLC plate. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicate the reaction is progressing.
Q5: What is the expected yield for this synthesis?
A5: With optimized conditions, yields of over 90% have been reported for the synthesis of this compound.[2]
Visualizing the Synthesis and Troubleshooting
Synthesis Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: A logical flow diagram for troubleshooting common synthesis issues.
References
Technical Support Center: Synthesis of Ethyl 3,4-bis(2-methoxyethoxy)benzoate
This technical support guide provides researchers, scientists, and drug development professionals with detailed information on the catalyst selection and synthesis of Ethyl 3,4-bis(2-methoxyethoxy)benzoate, a key intermediate in the production of Erlotinib.[1]
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the Williamson ether synthesis, which involves the O-alkylation of ethyl 3,4-dihydroxybenzoate with a suitable 2-methoxyethyl alkylating agent, such as 2-methoxyethyl chloride. This reaction is an SN2 nucleophilic substitution.
Q2: What is the starting material for this synthesis?
A2: The primary starting material is ethyl 3,4-dihydroxybenzoate, also known as ethyl protocatechuate.[2]
Q3: What are the key reaction components in this synthesis?
A3: The key components are the starting material (ethyl 3,4-dihydroxybenzoate), an alkylating agent (e.g., 2-methoxyethyl chloride), a base to deprotonate the hydroxyl groups, and a suitable solvent.
Catalyst and Base Selection
The choice of catalyst, primarily the base, is crucial for the successful synthesis of this compound. The base's role is to deprotonate the phenolic hydroxyl groups of ethyl 3,4-dihydroxybenzoate to form the more nucleophilic phenoxide ions.
Recommended Catalysts/Bases:
| Catalyst/Base | Class | Recommended Solvent | Temperature (°C) | Key Considerations |
| Potassium Carbonate (K₂CO₃) | Inorganic Base | DMF, Acetonitrile | 80 - 100 | A common and effective choice for O-alkylation of phenols.[3] |
| Cesium Carbonate (Cs₂CO₃) | Inorganic Base | DMF, Acetonitrile | 60 - 100 | Generally provides higher reactivity and can be used at lower temperatures. |
| Sodium Hydride (NaH) | Strong Base | THF, DMF | 0 to RT | A very strong base that ensures complete deprotonation. Requires anhydrous conditions. |
| Potassium Hydroxide (KOH) | Strong Base | DMSO, DMF | RT to 60 | A cost-effective strong base. |
| Tetrabutylammonium bromide (TBAB) | Phase Transfer Catalyst (PTC) | Biphasic systems (e.g., Dichloromethane/Water) | RT to 50 | Used in conjunction with a base (like NaOH or KOH) to facilitate the reaction between reactants in different phases. |
Experimental Protocol: Synthesis using Potassium Carbonate
This protocol details a standard procedure for the synthesis of this compound using potassium carbonate as the base.
Materials:
-
Ethyl 3,4-dihydroxybenzoate
-
2-methoxyethyl chloride
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of ethyl 3,4-dihydroxybenzoate (1.0 equivalent) in anhydrous DMF (0.5 M), add anhydrous potassium carbonate (3.0 equivalents, 1.5 per hydroxyl group).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide ions.
-
Add 2-methoxyethyl chloride (2.4 equivalents, 1.2 per hydroxyl group) dropwise to the suspension.
-
Heat the reaction mixture to 80°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no product formation | 1. Inactive base (e.g., K₂CO₃ has absorbed moisture). 2. Insufficient reaction temperature or time. 3. Poor quality of alkylating agent. | 1. Use freshly dried or new K₂CO₃. 2. Increase the reaction temperature to 100°C and/or extend the reaction time. Monitor by TLC. 3. Check the purity of the 2-methoxyethyl chloride. |
| Formation of mono-alkylated product | 1. Insufficient amount of base or alkylating agent. 2. Short reaction time. | 1. Ensure the use of at least 2.2 equivalents of the alkylating agent and 3.0 equivalents of the base. 2. Increase the reaction time and monitor for the disappearance of the mono-alkylated intermediate by TLC. |
| Presence of unreacted starting material | 1. Incomplete deprotonation. 2. Reaction has not gone to completion. | 1. Consider using a stronger base like NaH (ensure anhydrous conditions). 2. Extend the reaction time or increase the temperature. |
| Difficult purification | 1. Presence of polar byproducts. 2. Residual DMF in the crude product. | 1. During workup, wash the organic layer thoroughly with water to remove polar impurities. 2. After concentrating the organic layer, co-evaporate with a high-boiling point solvent like toluene to azeotropically remove residual DMF. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Synthesis of Ethyl 3,4-bis(2-methoxyethoxy)benzoate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 3,4-bis(2-methoxyethoxy)benzoate. Our aim is to help you minimize impurities and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and established method is the Williamson ether synthesis. This reaction involves the dialkylation of Ethyl 3,4-dihydroxybenzoate with a suitable 2-methoxyethoxy halide, such as 2-bromoethyl methyl ether or 2-(2-methoxyethoxy)ethyl chloride, in the presence of a base.
Q2: What are the primary impurities I should be concerned about in this synthesis?
A2: The main impurities arise from incomplete reaction and side reactions. These include:
-
Mono-alkylated Intermediate: Ethyl 3-hydroxy-4-(2-methoxyethoxy)benzoate or Ethyl 4-hydroxy-3-(2-methoxyethoxy)benzoate, resulting from the addition of only one 2-methoxyethoxy group.
-
C-Alkylated Byproducts: Alkylation occurring on the aromatic ring instead of the hydroxyl groups. This is a common side reaction with phenoxides.
-
Elimination Byproduct: Formation of methoxyethene from the alkylating agent, particularly at higher temperatures.
-
Unreacted Starting Material: Residual Ethyl 3,4-dihydroxybenzoate.
Q3: How can I monitor the progress of the reaction to minimize incomplete conversion?
A3: Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the reaction. By spotting the reaction mixture alongside the starting material, you can observe the consumption of the dihydroxybenzoate and the appearance of the product spot. High-performance liquid chromatography (HPLC) can provide more quantitative tracking of the reaction progress.
Q4: What are the recommended purification methods for the final product?
A4: The primary methods for purifying this compound are recrystallization and column chromatography. Recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, can effectively remove most impurities. For higher purity requirements, silica gel column chromatography is recommended.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low Yield of the Desired Product
| Possible Cause | Troubleshooting Step |
| Incomplete Deprotonation of Ethyl 3,4-dihydroxybenzoate | The base may be too weak or used in insufficient quantity. Consider using a stronger base like sodium hydride (NaH) instead of potassium carbonate (K₂CO₃), ensuring anhydrous conditions. Increase the molar equivalents of the base. |
| Low Reaction Temperature | While high temperatures can promote side reactions, a temperature that is too low will result in a sluggish or incomplete reaction. For K₂CO₃ in DMF or acetone, a temperature of 60-80°C is typically required. |
| Insufficient Reaction Time | Monitor the reaction by TLC. If starting material is still present after the initially planned time, extend the reaction duration. |
| Poor Quality of Reagents | Ensure that the alkylating agent has not degraded. Use freshly opened or properly stored reagents. The solvent should be anhydrous, as water can hydrolyze the alkylating agent and deactivate the phenoxide. |
Issue 2: High Levels of Mono-alkylated Impurity
| Possible Cause | Troubleshooting Step |
| Insufficient Alkylating Agent | Ensure at least two molar equivalents of the 2-methoxyethoxy halide are used per equivalent of Ethyl 3,4-dihydroxybenzoate. A slight excess (e.g., 2.2 equivalents) can help drive the reaction to completion. |
| Inadequate Reaction Time or Temperature | A longer reaction time or a moderate increase in temperature may be necessary for the second alkylation step, which can be slower than the first. |
| Heterogeneous Reaction Mixture | Ensure efficient stirring to maintain a homogenous mixture, allowing the reactants to interact effectively. |
Issue 3: Presence of C-Alkylated Impurities
| Possible Cause | Troubleshooting Step |
| Reaction Conditions Favoring C-Alkylation | The choice of solvent significantly influences the O- vs. C-alkylation ratio. Polar aprotic solvents like DMF and acetonitrile are known to favor O-alkylation. Avoid protic solvents. Milder reaction conditions (e.g., using K₂CO₃ instead of a stronger base) can also favor O-alkylation. |
| High Reaction Temperature | Elevated temperatures can sometimes increase the proportion of C-alkylation. Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. |
Data Presentation
The following table provides illustrative data on how the choice of base and solvent can impact the yield and purity of this compound. These values are representative and may vary based on specific experimental conditions.
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity by HPLC (%) | Key Impurities Noted |
| K₂CO₃ | Acetone | 60 | 19 | ~95 | ~97 | Mono-alkylated intermediate |
| K₂CO₃ | DMF | 80 | 12 | ~96 | ~98 | Lower levels of mono-alkylation |
| NaH | THF (anhydrous) | 65 | 8 | >98 | >99 | Trace impurities |
| NaOH | Ethanol/Water | 78 | 24 | ~85 | ~90 | Significant C-alkylation and mono-alkylation |
Experimental Protocols
Optimized Synthesis of this compound
This protocol is designed to maximize yield and purity by using a strong base in an appropriate solvent.
Materials:
-
Ethyl 3,4-dihydroxybenzoate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
2-Bromoethyl methyl ether (or 2-(2-methoxyethoxy)ethyl chloride)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of sodium hydride (2.2 eq.) in anhydrous DMF, add a solution of Ethyl 3,4-dihydroxybenzoate (1.0 eq.) in anhydrous DMF dropwise at 0°C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the mixture to stir at room temperature for 1 hour.
-
Cool the mixture back to 0°C and add 2-bromoethyl methyl ether (2.2 eq.) dropwise.
-
Allow the reaction to warm to room temperature and then heat to 70°C for 12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to 0°C and cautiously quench with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate (3 x volume of DMF).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography.
Purification by Recrystallization
-
Dissolve the crude product in a minimal amount of a hot solvent in which the product is soluble (e.g., ethyl acetate or ethanol).
-
If the solution is colored, a small amount of activated charcoal can be added and the solution filtered hot.
-
To the hot solution, add a solvent in which the product is poorly soluble (e.g., hexanes or water) dropwise until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry under vacuum.
Mandatory Visualization
Caption: Synthesis of this compound.
Caption: Potential Side Reactions in the Synthesis.
Caption: Troubleshooting Workflow for Synthesis Optimization.
stability issues with Ethyl 3,4-bis(2-methoxyethoxy)benzoate under acidic conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 3,4-bis(2-methoxyethoxy)benzoate, particularly concerning its stability under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in acidic environments?
A1: The primary stability concern for this compound under acidic conditions is the hydrolysis of its ethyl ester functional group. While ether linkages, such as those in the methoxyethoxy side chains, are generally more stable, they can also undergo cleavage under harsh acidic conditions.[1] Ester hydrolysis is typically the more significant and rapid degradation pathway.[1]
Q2: What are the potential degradation products of this compound in an acidic solution?
A2: The main degradation product from the hydrolysis of the ethyl ester is 3,4-bis(2-methoxyethoxy)benzoic acid and ethanol.[2][3] Under more forceful conditions, cleavage of the ether linkages could potentially yield 3,4-dihydroxybenzoic acid, 2-methoxyethanol, and other related compounds.
Q3: How can I monitor the degradation of this compound during my experiment?
A3: The degradation can be monitored using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can separate the parent compound from its degradation products.[4] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to observe changes in the chemical structure over time. Thin-Layer Chromatography (TLC) can provide a quick qualitative assessment of the reaction progress.[5]
Q4: At what pH range should I expect to see significant hydrolysis of the ester?
A4: The rate of acid-catalyzed hydrolysis is dependent on the pH of the solution.[6] Generally, the hydrolysis rate increases as the pH decreases (becomes more acidic). While the compound may be relatively stable at a near-neutral pH, significant degradation can be expected in strongly acidic conditions (pH < 4).
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound in acidic media.
| Issue | Potential Cause | Recommended Solution |
| Low yield or loss of starting material | Ester Hydrolysis: The acidic conditions of your reaction or workup are causing the ethyl ester to hydrolyze to the corresponding carboxylic acid.[2][3] | - pH Control: If possible, adjust the pH of your reaction mixture to be as close to neutral as is compatible with your experimental goals.[7] - Temperature Management: Perform the reaction at the lowest effective temperature to slow the rate of hydrolysis. - Reaction Time: Minimize the exposure time to acidic conditions. - Aqueous Workup: When performing an aqueous workup, use a buffered solution or quickly neutralize any acidic layers. |
| Appearance of an unexpected, more polar spot on TLC | Formation of Carboxylic Acid: The new, more polar spot is likely the 3,4-bis(2-methoxyethoxy)benzoic acid degradation product. | - Confirm Identity: Isolate the impurity and characterize it by LC-MS or NMR to confirm its structure. - Optimize Conditions: Refer to the solutions for "Low yield or loss of starting material" to minimize its formation. |
| Inconsistent results between experimental runs | Variability in Acid Concentration or Exposure Time: Minor variations in the amount of acid catalyst, pH, or the duration of exposure to acidic conditions can lead to different levels of degradation. | - Standardize Procedures: Ensure consistent and accurate addition of acids and precise timing of all steps. - Use of Buffers: Employ buffers to maintain a constant pH throughout the experiment. |
| Suspected cleavage of ether linkages | Harsh Acidic Conditions: Prolonged exposure to strong acids at elevated temperatures can lead to the cleavage of the ether bonds in the side chains.[8][9][10] | - Milder Acids: If your protocol allows, use a weaker acid or a lower concentration of the strong acid. - Protecting Groups: For multi-step syntheses, consider if alternative protecting groups for the hydroxyl functions are more suitable for your reaction sequence. |
Data Presentation
The following table provides hypothetical stability data for this compound under various acidic conditions to illustrate the impact of pH and temperature on its degradation.
| pH | Temperature (°C) | Time (hours) | Parent Compound Remaining (%) |
| 6.0 | 25 | 24 | >99 |
| 4.0 | 25 | 24 | 95 |
| 4.0 | 50 | 24 | 80 |
| 2.0 | 25 | 24 | 65 |
| 2.0 | 50 | 24 | 30 |
Note: This data is illustrative and intended for guidance purposes only. Actual stability will depend on the specific experimental conditions.
Experimental Protocols
Protocol 1: Monitoring Stability by HPLC
This protocol outlines a general method for monitoring the stability of this compound in an acidic solution.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Incubation: In separate vials, dilute the stock solution with acidic buffer solutions of varying pH (e.g., pH 2, 4, and 6) to a final concentration of 0.1 mg/mL. Incubate the vials at a controlled temperature (e.g., 25°C or 50°C).
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each vial.
-
Quenching: Immediately quench the hydrolysis reaction by neutralizing the sample with a suitable base (e.g., a dilute solution of sodium bicarbonate).
-
HPLC Analysis: Analyze the samples by reverse-phase HPLC.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
-
Detection: UV detection at a suitable wavelength (determined by UV-Vis spectroscopy).
-
-
Data Analysis: Quantify the peak area of the parent compound and any degradation products to determine the percentage of the remaining parent compound over time.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Primary degradation pathway under acidic conditions.
References
- 1. brainly.com [brainly.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Ester Reactions Summary and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. Determination of total maleic acid, fumaric acid, p-hydroxybenzoic acid and benzoic acid in food by ultra performance liquid chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. carbodiimide.com [carbodiimide.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
challenges in the scale-up of Ethyl 3,4-bis(2-methoxyethoxy)benzoate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of Ethyl 3,4-bis(2-methoxyethoxy)benzoate, a key intermediate in the production of pharmaceuticals like Erlotinib.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the Williamson ether synthesis. This reaction involves the O-alkylation of Ethyl 3,4-dihydroxybenzoate with 2-(2-methoxyethoxy)ethyl chloride in the presence of a base.[1]
Q2: What are the critical starting materials for this synthesis?
A2: The key starting materials are Ethyl 3,4-dihydroxybenzoate and 2-(2-methoxyethoxy)ethyl chloride. The quality and purity of these materials are crucial for a successful synthesis.
Q3: What are the primary challenges when scaling up this synthesis?
A3: Key scale-up challenges include managing the exothermic nature of the reaction, ensuring efficient heat and mass transfer, controlling side reactions, and implementing effective purification strategies for the final product.
Q4: What are the main side reactions to be aware of?
A4: The primary side reactions in this Williamson ether synthesis are the elimination (E2) of the alkylating agent, 2-(2-methoxyethoxy)ethyl chloride, and potential C-alkylation of the phenoxide intermediate.[2]
Q5: How can I monitor the progress of the reaction?
A5: Reaction progress can be effectively monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting materials and the formation of the product.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Suggestions |
| Low or No Product Yield | Incomplete deprotonation of Ethyl 3,4-dihydroxybenzoate. | - Ensure the base is of good quality and used in sufficient stoichiometric amounts (typically a slight excess).- For strong bases like sodium hydride (NaH), ensure strictly anhydrous (dry) reaction conditions as NaH reacts violently with water. |
| Ineffective alkylating agent. | - Verify the purity and stability of the 2-(2-methoxyethoxy)ethyl chloride. It can degrade over time or at elevated temperatures. | |
| Suboptimal reaction temperature. | - The reaction is typically conducted at elevated temperatures (e.g., 80-100 °C) to ensure a reasonable reaction rate. Ensure your heating apparatus is calibrated and maintaining the target temperature.[1] | |
| Insufficient reaction time. | - Monitor the reaction by TLC or HPLC until the starting material is consumed. Williamson ether syntheses can sometimes require several hours to reach completion. | |
| Formation of Impurities/Byproducts | Elimination (E2) of the alkylating agent. | - This is more likely with stronger, more sterically hindered bases. Consider using a milder base like potassium carbonate (K₂CO₃).- Avoid excessively high reaction temperatures. |
| C-alkylation of the phenoxide. | - The choice of solvent can influence the O- vs. C-alkylation ratio. Aprotic polar solvents like DMF or acetonitrile are commonly used. | |
| Unreacted starting material. | - Ensure sufficient equivalents of the alkylating agent are used (a slight excess is common).- Re-evaluate the reaction time and temperature. | |
| Difficulty in Product Purification | Removal of unreacted alkylating agent. | - 2-(2-methoxyethoxy)ethyl chloride can be a challenging impurity to remove. Effective quenching and aqueous work-up are important. Purification by column chromatography on silica gel is a common method.[1] |
| Separation from byproducts. | - If significant byproducts are formed, optimizing the reaction conditions to minimize their formation is the best approach. Recrystallization or column chromatography may be necessary for purification. | |
| Scale-Up Issues | Poor heat transfer leading to localized overheating and side reactions. | - Ensure adequate stirring and use a reactor with a suitable surface area-to-volume ratio.- Consider a controlled, slow addition of the alkylating agent to manage the exotherm. |
| Use of hazardous solvents like DMF at a large scale. | - Explore the use of phase-transfer catalysis (PTC), which can allow for the use of less hazardous solvents and may improve reaction rates. |
Experimental Protocols
Synthesis of Ethyl 3,4-dihydroxybenzoate (Starting Material)
This protocol is based on a standard Fischer-Speier esterification.
Materials:
-
3,4-Dihydroxybenzoic acid
-
Absolute ethanol
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution (for neutralization)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
In a round-bottom flask, dissolve 3,4-dihydroxybenzoic acid in an excess of absolute ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, remove the excess ethanol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash with brine, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude Ethyl 3,4-dihydroxybenzoate.
-
The crude product can be purified by recrystallization from ethanol.
Synthesis of this compound
This protocol is a general procedure for the Williamson ether synthesis of the target compound.
Materials:
-
Ethyl 3,4-dihydroxybenzoate
-
2-(2-methoxyethoxy)ethyl chloride
-
Potassium carbonate (K₂CO₃), anhydrous
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of Ethyl 3,4-dihydroxybenzoate (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (a slight excess, e.g., 2.2-2.5 equivalents).
-
Stir the suspension at room temperature for 30 minutes.
-
Add 2-(2-methoxyethoxy)ethyl chloride (a slight excess, e.g., 2.2-2.5 equivalents) dropwise to the mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, or until TLC/HPLC analysis indicates the completion of the reaction.[1]
-
Cool the reaction mixture to room temperature and quench by the addition of water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
Data Presentation
| Reactants | Base | Solvent | Temperature (°C) | Time (h) | Reported Yield (%) |
| Ethyl 3,4-dihydroxybenzoate, 2-(2-methoxyethoxy)ethyl chloride | K₂CO₃ | DMF | 80-100 | 2 | >90[1] |
| General Phenols, 2-(2-methoxyethoxy)ethyl chloride | K₂CO₃ or Cs₂CO₃ | DMF or Acetonitrile | 60-100 | 2-12 | 80-95[1] |
Visualizations
References
Technical Support Center: Synthesis of Ethyl 3,4-bis(2-methoxyethoxy)benzoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Ethyl 3,4-bis(2-methoxyethoxy)benzoate. The information is presented in a clear question-and-answer format to directly address common issues encountered during this Williamson ether synthesis.
I. Troubleshooting Guide
This guide addresses common problems that may arise during the synthesis of this compound, providing potential causes and recommended solutions.
Problem 1: Low or No Product Yield
Potential Causes & Solutions:
-
Incomplete Deprotonation of Ethyl 3,4-dihydroxybenzoate: The phenolic hydroxyl groups of the starting material must be fully deprotonated to form the phenoxide, which is the active nucleophile.
-
Solution: Ensure a sufficiently strong base is used. While potassium carbonate (K₂CO₃) is commonly used, stronger bases like sodium hydride (NaH) can be employed if incomplete deprotonation is suspected. However, exercise caution with stronger bases as they can promote side reactions. Ensure the correct stoichiometry of the base is used (at least 2 equivalents per equivalent of the dihydroxybenzoate).
-
-
Poor Quality or Wet Reagents/Solvents: The Williamson ether synthesis is sensitive to moisture, which can quench the phenoxide and hydrolyze the alkylating agent.
-
Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Reagents should be of high purity.
-
-
Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures or prone to side reactions at excessively high temperatures.
-
Solution: The optimal temperature range is typically between 60-100°C.[1] If the reaction is sluggish, consider gradually increasing the temperature while monitoring for the formation of byproducts.
-
-
Insufficient Reaction Time: The reaction may not have proceeded to completion.
Problem 2: Formation of Significant Byproducts
Potential Causes & Solutions:
-
Elimination (E2) Reaction: The alkylating agent, 2-methoxyethyl chloride, is a primary halide, which minimizes the likelihood of elimination. However, under harsh conditions (e.g., very high temperatures or a sterically hindered base), some elimination to form 2-methoxyethene may occur.
-
Solution: Maintain the reaction temperature within the optimal range. Use a non-sterically hindered base like potassium carbonate.
-
-
Mono-alkylation Product: Incomplete reaction can lead to the presence of ethyl 3-hydroxy-4-(2-methoxyethoxy)benzoate or ethyl 4-hydroxy-3-(2-methoxyethoxy)benzoate.
-
Solution: Ensure at least two equivalents of the alkylating agent and base are used. Increase the reaction time if necessary, as confirmed by reaction monitoring.
-
-
C-Alkylation: While less common for phenoxides, C-alkylation (alkylation at a carbon atom of the benzene ring) can occur, especially with certain solvent choices. Polar aprotic solvents generally favor the desired O-alkylation.
Problem 3: Difficulty in Product Purification
Potential Causes & Solutions:
-
Residual Starting Materials or Byproducts: Incomplete reaction or side reactions will lead to a mixture of compounds.
-
Solution: The typical workup involves quenching the reaction with water and extracting the product with an organic solvent like ethyl acetate. Washing the organic layer with brine can help remove water-soluble impurities. For purification, column chromatography on silica gel is often effective. Recrystallization can also be employed to obtain a high-purity product.
-
-
Emulsion Formation During Workup: The presence of salts and polar solvents can sometimes lead to the formation of emulsions during aqueous extraction.
-
Solution: Add a saturated solution of sodium chloride (brine) to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also minimize emulsion formation.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the synthesis of this compound?
The choice of solvent is critical for the success of this Williamson ether synthesis. Polar aprotic solvents are highly recommended as they solvate the cation of the base, leaving the phenoxide anion more nucleophilic and promoting the desired SN2 reaction. Protic solvents should generally be avoided as they can solvate the phenoxide, reducing its nucleophilicity.
Based on available data for this and similar reactions, the following solvents are suitable:
-
N,N-Dimethylformamide (DMF): Often considered the solvent of choice for this type of reaction, leading to high yields (>90%) in relatively short reaction times (2-4 hours).[1]
-
Acetonitrile (ACN): Another excellent polar aprotic solvent that can provide high yields.
-
Acetone: A reported protocol using acetone as the solvent also claims a very high yield (100%) after a longer reaction time (19 hours).[2]
Q2: Which base should I use and in what quantity?
A moderately strong, non-nucleophilic base is ideal.
-
Potassium Carbonate (K₂CO₃): This is the most commonly used base for this reaction. It is effective at deprotonating the phenolic hydroxyl groups and is relatively inexpensive and easy to handle.[1]
-
Stoichiometry: At least two equivalents of the base should be used for each equivalent of ethyl 3,4-dihydroxybenzoate to ensure complete deprotonation of both hydroxyl groups.
Q3: What is the role of potassium iodide (KI) in some protocols?
Some protocols include a catalytic amount of potassium iodide.[2] This is an example of the Finkelstein reaction, where the chloride of the alkylating agent (2-methoxyethyl chloride) is transiently replaced by iodide. The resulting 2-methoxyethyl iodide is a better leaving group than the chloride, which can accelerate the rate of the SN2 reaction.
Q4: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. A suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) should be chosen to achieve good separation between the starting material (ethyl 3,4-dihydroxybenzoate), the mono-alkylated intermediate(s), and the desired product. The reaction is considered complete when the spot corresponding to the starting material is no longer visible.
III. Data Presentation
Table 1: Comparison of Solvents for the Synthesis of this compound and Analogous Reactions
| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Acetone | K₂CO₃ | 60 | 19 | 100 | For the synthesis of this compound.[2] |
| DMF | K₂CO₃ | 80-100 | 2 | >90 | For the O-alkylation of 3,4-dihydroxybenzoate.[1] |
| Acetonitrile | K₂CO₃ or Cs₂CO₃ | 60-100 | 2-12 | 80-95 | For the general O-alkylation of phenols. |
IV. Experimental Protocols
Protocol 1: Synthesis of this compound in Acetone [2]
-
Reaction Setup: In a 250 mL two-necked flask equipped with a reflux condenser and a magnetic stirrer, add ethyl 3,4-dihydroxybenzoate (5 g, 27.45 mmol), acetone (100 mL), potassium carbonate (9.48 g, 68.63 mmol), potassium iodide (0.5 g), and 2-bromoethyl methyl ether (7.84 mL, 82.35 mmol). Note: The original protocol uses 2-bromoethyl methyl ether, but 2-chloroethyl methyl ether is more commonly used and should also be effective.
-
Reaction: Heat the reaction mixture to reflux at 60°C and maintain for 19 hours.
-
Work-up: After the reaction is complete, cool the solution to 5°C and stir for 30 minutes.
-
Isolation: Filter the reaction mixture and concentrate the filtrate to dryness under reduced pressure.
-
Purification: Dry the resulting solid under vacuum to yield the product.
Protocol 2: General Procedure for O-Alkylation of a Phenol in DMF [1]
-
Reaction Setup: To a solution of the phenol (e.g., ethyl 3,4-dihydroxybenzoate, 1.0 equiv.) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (2.5 equiv.). Stir the mixture at room temperature for 30 minutes.
-
Addition of Alkylating Agent: Add 2-methoxyethyl chloride (2.2 equiv.) dropwise to the suspension.
-
Reaction: Heat the reaction mixture to 80°C and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Cool the reaction to room temperature and quench by the addition of water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired O-alkylated product.
V. Mandatory Visualization
Caption: Troubleshooting workflow for low yield in the synthesis of this compound.
References
Technical Support Center: Purification of Ethyl 3,4-bis(2-methoxyethoxy)benzoate
This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of Ethyl 3,4-bis(2-methoxyethoxy)benzoate from a reaction mixture.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final product is a khaki or brownish solid, not the expected off-white product. What are the likely impurities?
A1: A colored product often indicates the presence of impurities. Based on the common synthesis route from Ethyl 3,4-dihydroxybenzoate and 2-bromoethyl methyl ether, the likely impurities include:
-
Unreacted Starting Materials: Residual Ethyl 3,4-dihydroxybenzoate can lead to coloration.
-
Mono-alkylation Product: The intermediate where only one of the hydroxyl groups has been alkylated.
-
Byproducts from Side Reactions: Over-alkylation or other side reactions can generate colored impurities.
-
Inorganic Salts: Incomplete removal of potassium carbonate or potassium iodide used in the reaction.
Q2: I am seeing a low yield after purification. What are the common causes and how can I improve it?
A2: Low recovery of the final product can be attributed to several factors during the purification process:
-
Incomplete Extraction: Ensure the aqueous layer is extracted multiple times with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to maximize the recovery of the product.
-
Product Loss During Column Chromatography: Using a highly polar eluent can cause the product to elute too quickly with other impurities. Conversely, a non-polar eluent might lead to incomplete elution from the column. Careful optimization of the solvent system is crucial.
-
Premature Crystallization: If the product crystallizes during filtration or transfer, it can lead to significant loss. Ensure the apparatus is clean and dry, and for recrystallization, that the solution is not supersaturated before cooling.
-
Inappropriate Recrystallization Solvent: The chosen solvent may be too good, leading to poor recovery, or too poor, resulting in the product "oiling out."
Q3: How can I effectively remove the unreacted Ethyl 3,4-dihydroxybenzoate and the mono-alkylated intermediate?
A3: Both the unreacted diol and the mono-alkylated intermediate are more polar than the desired product. This difference in polarity can be exploited for purification:
-
Aqueous Wash: A basic wash (e.g., with a dilute solution of sodium bicarbonate or sodium hydroxide) can help remove the more acidic unreacted diol by converting it to its water-soluble salt.
-
Column Chromatography: This is the most effective method. A silica gel column with a gradient elution, starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, will allow for the separation of the less polar desired product from the more polar impurities.
Q4: What is a good starting point for developing a TLC method to monitor the purification?
A4: A good starting point for a Thin Layer Chromatography (TLC) mobile phase is a mixture of hexane and ethyl acetate. You can start with a ratio of 4:1 (Hexane:Ethyl Acetate) and adjust the polarity based on the separation. The desired product, being less polar than the starting material and the mono-alkylated product, should have a higher Rf value.
Purification Data Summary
The following table provides typical parameters and expected outcomes for the purification of this compound. These values are illustrative and may require optimization for specific reaction conditions.
| Parameter | Column Chromatography | Recrystallization |
| Stationary Phase | Silica Gel (230-400 mesh) | - |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate Gradient (e.g., 9:1 to 4:1) | Ethanol/Water or Isopropanol |
| Typical Loading | 1g crude product per 30-40g silica gel | - |
| Expected Recovery Yield | 85-95% | 70-90% |
| Post-Purification Purity | >98% (by HPLC/NMR) | >99% (by HPLC/NMR) |
| TLC Rf Value (approx.) | 0.4-0.5 in 3:1 Hexane:Ethyl Acetate | - |
Detailed Experimental Protocol: Purification by Column Chromatography
This protocol describes a general procedure for the purification of approximately 5 grams of crude this compound.
1. Preparation of the Crude Sample:
-
After the reaction work-up (filtration of inorganic salts and removal of the reaction solvent), dissolve the crude product (a khaki solid) in a minimal amount of dichloromethane or the initial chromatography eluent.
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. This "dry loading" method generally results in better separation.
2. Column Preparation:
-
Select a glass column of appropriate size (e.g., a 40-50 mm diameter column for 5g of crude material).
-
Prepare a slurry of silica gel (approx. 150-200 g) in the initial, less polar eluent (e.g., 9:1 Hexane:Ethyl Acetate).
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to facilitate even packing.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
Equilibrate the column by running 2-3 column volumes of the initial eluent through it.
3. Loading and Elution:
-
Carefully add the dry-loaded crude product onto the sand layer.
-
Begin the elution with the initial, less polar solvent system.
-
Collect fractions and monitor their composition by TLC.
-
Gradually increase the polarity of the eluent (e.g., to 4:1 Hexane:Ethyl Acetate) to elute the desired product. The more polar impurities will elute later or remain on the column.
4. Product Isolation:
-
Combine the fractions containing the pure product (as determined by TLC).
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound as an off-white solid.
-
Determine the yield and confirm the purity using analytical techniques such as NMR, HPLC, or LC-MS.
Purification Workflow
Caption: Purification workflow for this compound.
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectrum of Ethyl 3,4-bis(2-methoxyethoxy)benzoate
This guide provides a detailed analysis of the ¹H NMR spectrum of Ethyl 3,4-bis(2-methoxyethoxy)benzoate, a key intermediate in the synthesis of the targeted cancer therapy drug, Erlotinib.[1] Due to the limited availability of experimental spectra for this specific compound in public databases, this guide presents a predicted spectrum based on established NMR principles and compares it with the experimental spectra of structurally related, commercially available compounds: Ethyl benzoate and Ethyl 4-methylbenzoate.
This comparative analysis is intended for researchers, scientists, and drug development professionals to facilitate the characterization and quality control of this compound and similar molecules.
Predicted ¹H NMR Spectral Data of this compound
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the ethyl ester group, and the two methoxyethoxy side chains. The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, coupling constants (J) in Hertz (Hz), and integration values are summarized in the table below.
Table 1: Predicted ¹H NMR Data for this compound
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| a | ~7.6 - 7.5 | dd | 1H | Ar-H |
| b | ~7.5 - 7.4 | d | 1H | Ar-H |
| c | ~6.9 | d | 1H | Ar-H |
| d | 4.34 | q | 2H | -OCH₂CH₃ |
| e | 4.20 - 4.10 | m | 4H | Ar-OCH₂- |
| f | 3.80 - 3.70 | m | 4H | -OCH₂CH₂OCH₃ |
| g | 3.45 | s | 6H | -OCH₃ |
| h | 1.38 | t | 3H | -OCH₂CH₃ |
Comparison with Structurally Related Compounds
To provide a contextual understanding of the predicted spectrum, the experimental ¹H NMR data for Ethyl benzoate and Ethyl 4-methylbenzoate are presented below. These compounds share the core ethyl benzoate structure, allowing for a direct comparison of the influence of the aromatic substituents on the chemical shifts of the protons.
Table 2: Experimental ¹H NMR Data for Comparison Compounds
| Compound | Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Ethyl benzoate | Ar-H (ortho) | 8.05 | m | - | 2H |
| Ar-H (meta, para) | 7.52 - 7.41 | m | - | 3H | |
| -OCH₂CH₃ | 4.38 | q | 7.1 | 2H | |
| -OCH₂CH₃ | 1.41 | t | 7.2 | 3H | |
| Ethyl 4-methylbenzoate | Ar-H (ortho to -COOEt) | 7.80 | d | 7.8 | 2H |
| Ar-H (meta to -COOEt) | 7.09 | d | 7.8 | 2H | |
| -OCH₂CH₃ | 4.24 | q | 7.2 | 2H | |
| -CH₃ | 2.26 | s | - | 3H | |
| -OCH₂CH₃ | 1.26 | t | 7.2 | 3H |
Data for Ethyl benzoate and Ethyl 4-methylbenzoate sourced from publicly available spectral databases.[2]
Experimental Protocol for ¹H NMR Spectroscopy
The following is a general protocol for the acquisition of a ¹H NMR spectrum for a small organic molecule like this compound.
1. Sample Preparation:
- Weigh approximately 5-10 mg of the solid sample.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
2. NMR Spectrometer Setup:
- Insert the NMR tube into the spectrometer's probe.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve homogeneity, which is indicated by a sharp and symmetrical lock signal.
- Tune and match the probe for the ¹H frequency.
3. Data Acquisition:
- Set the appropriate spectral width, acquisition time, and relaxation delay.
- Acquire the free induction decay (FID) by applying a radiofrequency pulse.
- The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
4. Data Processing:
- Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
- Phase-correct the spectrum to obtain pure absorption lineshapes.
- Calibrate the chemical shift axis using the internal standard (TMS at 0.00 ppm).
- Integrate the signals to determine the relative number of protons.
- Analyze the multiplicities and coupling constants to elucidate the structure.
Logical Workflow for Spectral Analysis
The process of analyzing the ¹H NMR spectrum of this compound can be visualized as a logical workflow.
Caption: Workflow for ¹H NMR spectral analysis.
References
Comparative 13C NMR Analysis of Ethyl 3,4-bis(2-methoxyethoxy)benzoate
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Predicted and Experimental 13C NMR Data for Ethyl 3,4-bis(2-methoxyethoxy)benzoate and Structurally Related Compounds.
This guide provides a comprehensive 13C Nuclear Magnetic Resonance (NMR) analysis of this compound, a key intermediate in the synthesis of the targeted cancer therapy drug, Erlotinib. Due to the limited availability of public experimental 13C NMR data for this specific compound, this report presents a predicted spectrum generated through computational methods. To validate and contextualize the predicted data, a comparative analysis is made against the experimental 13C NMR data of structurally analogous compounds: ethyl benzoate, veratrole (1,2-dimethoxybenzene), and ethyl 3,4-dimethoxybenzoate.
Data Presentation: 13C NMR Chemical Shifts (ppm)
The following table summarizes the predicted 13C NMR chemical shifts for this compound and the experimental data for its structural analogs. All chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.
| Carbon Atom | Predicted Chemical Shift (ppm) - this compound | Experimental Chemical Shift (ppm) - Ethyl Benzoate | Experimental Chemical Shift (ppm) - Veratrole | Experimental Chemical Shift (ppm) - Ethyl 3,4-dimethoxybenzoate |
| C=O | 166.5 | ~166.8 | - | ~166.3 |
| Ar-C (quaternary) | 130.8 (C1) | ~131.0 | - | ~124.0 |
| Ar-C-O | 148.5 (C3), 153.0 (C4) | - | ~149.2 | ~148.5, ~153.0 |
| Ar-CH | 114.5 (C2), 116.0 (C5), 124.0 (C6) | ~128.5, ~129.7, ~133.0 | ~111.5, ~120.9 | ~110.0, ~111.5, ~122.5 |
| -O-CH2-CH3 | 61.0 | ~61.1 | - | ~60.6 |
| -O-CH2-CH3 | 14.3 | ~14.4 | - | ~14.4 |
| -O-CH2-CH2-O- | 69.0, 69.5 | - | - | - |
| -CH2-O-CH3 | 71.0, 71.5 | - | - | - |
| -O-CH3 | 59.1 | - | ~55.8 | ~55.9 |
Note: Predicted values were obtained using a combination of cheminformatics tools and comparison with analogous structures. Experimental values are approximate and sourced from publicly available spectral data.
Structural Assignment and Analytical Workflow
The following diagrams illustrate the chemical structure of this compound with the predicted 13C NMR assignments and a general workflow for 13C NMR analysis.
Caption: Structure of this compound with predicted 13C NMR assignments.
Caption: A generalized workflow for conducting 13C NMR spectroscopy.
Experimental Protocol: 13C NMR Spectroscopy
This section details a standard protocol for acquiring a proton-decoupled 13C NMR spectrum of a small organic molecule like this compound.
Objective: To obtain a high-resolution 13C NMR spectrum for structural characterization.
Materials:
-
This compound (or other compound of interest)
-
Deuterated chloroform (CDCl₃) or other suitable deuterated solvent
-
NMR tube (5 mm)
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-50 mg of the sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) directly in a clean, dry NMR tube.
-
Cap the NMR tube and gently invert it several times to ensure the sample is fully dissolved and the solution is homogeneous.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent (CDCl₃).
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
Tune and match the 13C probe to the correct frequency.
-
-
Data Acquisition:
-
Set up a standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on a Bruker instrument).
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).
-
The number of scans (acquisitions) will depend on the sample concentration. For a moderately concentrated sample, 128 to 1024 scans are typically sufficient.
-
A relaxation delay (d1) of 1-2 seconds is generally adequate for qualitative spectra.
-
Initiate the acquisition.
-
-
Data Processing:
-
Once the acquisition is complete, apply an exponential multiplication (line broadening) of 0.5-1.0 Hz to the Free Induction Decay (FID) to improve the signal-to-noise ratio.
-
Perform a Fourier transform on the FID to convert the time-domain data into the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Perform a baseline correction to obtain a flat baseline.
-
Reference the spectrum by setting the solvent peak of CDCl₃ to 77.16 ppm.
-
-
Data Analysis:
-
Identify and list the chemical shifts of all observed peaks.
-
Compare the observed spectrum with predicted data or spectra of known related compounds for signal assignment and structural verification.
-
A Comparative Guide to the Synthesis of Ethyl 3,4-bis(2-methoxyethoxy)benzoate
For Researchers, Scientists, and Drug Development Professionals
Ethyl 3,4-bis(2-methoxyethoxy)benzoate is a key intermediate in the synthesis of Erlotinib, a targeted therapy for various cancers.[1] The efficiency and scalability of its synthesis are critical for the cost-effective production of this life-saving medication. This guide provides a comparative analysis of two distinct synthetic routes to this important compound, offering detailed experimental protocols and quantitative data to aid in the selection of an optimal manufacturing process.
The primary and most direct approach to synthesizing this compound is through the Williamson ether synthesis, starting from the readily available ethyl 3,4-dihydroxybenzoate. This method involves the O-alkylation of the two phenolic hydroxyl groups. The two routes presented here both employ this fundamental transformation but differ in their specific reaction conditions, including the choice of alkylating agent, the use of a phase transfer catalyst, and the overall process flow.
Comparison of Synthetic Routes
| Parameter | Route 1: Direct Alkylation of Ethyl Ester | Route 2: Alkylation of Carboxylic Acid with Phase Transfer Catalysis |
| Starting Material | Ethyl 3,4-dihydroxybenzoate | 3,4-Dihydroxybenzoic acid |
| Alkylating Agent | 1-Methoxy-2-bromoethane | 1-Chloro-2-methoxyethane |
| Base | Potassium Carbonate (K₂CO₃) | Potassium Carbonate (K₂CO₃) |
| Catalyst | None | Tetrabutylammonium iodide (TBAI) |
| Solvent | Dimethylformamide (DMF) | Dimethylformamide (DMF) |
| Reaction Temperature | 100 °C, then 80 °C | 85 °C |
| Reaction Time | 3 hours | 20 hours |
| Overall Yield | Not explicitly reported for this specific step, but part of a multi-step synthesis. | 71.63% (from 3,4-bis(2-methoxyethoxy)benzoic acid) |
| Work-up | Filtration and washing with ethyl acetate. | Extraction with ethyl acetate, washing with sodium bicarbonate and brine. |
| Purification | Not detailed in the provided source. | Concentration in vacuo. |
Experimental Protocols
Route 1: Direct Alkylation of Ethyl 3,4-dihydroxybenzoate
This method, adapted from the work of Ta Van Dai et al., involves the direct O-alkylation of ethyl 3,4-dihydroxybenzoate.[2]
Materials:
-
Ethyl 3,4-dihydroxybenzoate
-
Potassium Carbonate (K₂CO₃)
-
1-Methoxy-2-bromoethane
-
Dimethylformamide (DMF)
-
Ethyl acetate
Procedure:
-
A mixture of ethyl 3,4-dihydroxybenzoate (1.0 g, 5.5 mmol) and potassium carbonate (1.82 g, 13.0 mmol) in dimethylformamide (10 mL) is heated and stirred at 100 °C for 1 hour.
-
The reaction mixture is then cooled to 50 °C.
-
1-Methoxy-2-bromoethane (1 mL) is added to the mixture.
-
The reaction is heated at 80 °C for 2 hours.
-
After cooling to room temperature, the resulting mixture is filtered.
-
The collected solid is washed with ethyl acetate (10 mL) to yield the crude product.
Route 2: Alkylation of 3,4-Dihydroxybenzoic Acid followed by Esterification
This route, described by Barghi et al. in a modified synthesis of Erlotinib, begins with the O-alkylation of 3,4-dihydroxybenzoic acid, facilitated by a phase transfer catalyst, followed by esterification.[3]
Part A: Synthesis of 3,4-bis(2-methoxyethoxy)benzoic acid
Materials:
-
3,4-Dihydroxybenzoic acid
-
Potassium Carbonate (K₂CO₃)
-
1-Chloro-2-methoxyethane
-
Tetrabutylammonium iodide (TBAI)
-
Dimethylformamide (DMF)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Water
Procedure:
-
A suspension of 3,4-dihydroxybenzoic acid (23 g), potassium carbonate (82.5 g), and tetrabutylammonium iodide (5.51 g) in dimethylformamide (120 ml) is stirred for 1 hour at 100 °C.
-
1-Chloro-2-methoxyethane is added, and the reaction mixture is stirred at 85 °C for 20 hours.
-
Following the reaction, the DMF is removed, and the ester is hydrolyzed in the same batch with potassium hydroxide in a mixture of ethanol and water to afford 3,4-bis(2-methoxyethoxy)benzoic acid in a 99.27% overall yield.
Part B: Esterification to this compound
Materials:
-
3,4-bis(2-methoxyethoxy)benzoic acid
-
Ethanol
-
Sulfuric acid (H₂SO₄)
-
Ethyl acetate
-
Sodium bicarbonate solution
-
Brine
Procedure:
-
To a solution of 3,4-bis(2-methoxyethoxy)benzoic acid (40 g) in ethanol (300 ml), sulfuric acid (3 ml) is added.
-
The reaction mixture is refluxed for 10 hours.
-
The solvent is removed in vacuo, and the residue is extracted with ethyl acetate.
-
The organic phase is washed with a sodium bicarbonate solution and brine.
-
The solution is dried over sodium sulfate, filtered, and concentrated in vacuo to yield this compound (31.65 g, 71.63% yield). The product has a melting point of 56.5-57.5°C.[3]
Synthesis Route Comparison
References
Unveiling the Molecular Architecture: A Comparative Guide to the Structural Validation of Ethyl 3,4-bis(2-methoxyethoxy)benzoate
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount for understanding its function and ensuring its quality. This guide provides a comprehensive comparison of X-ray crystallography for the structural validation of Ethyl 3,4-bis(2-methoxyethoxy)benzoate, a key intermediate in the synthesis of the cancer therapy drug Erlotinib.[1] While a specific crystal structure for this exact compound is not publicly available, this guide will utilize data from a closely related molecule, Ethyl 2,6-dimethoxybenzoate, to illustrate the principles and data generated. We will also explore alternative analytical techniques and provide detailed experimental protocols.
X-ray Crystallography: The Gold Standard for Structural Elucidation
Single-crystal X-ray diffraction (SCXRD) is widely regarded as the definitive method for determining the absolute structure of a small molecule.[2][3] This technique provides unambiguous information about bond lengths, bond angles, and the overall conformation of the molecule in the solid state.
Hypothetical Crystallographic Data for this compound
The following table presents crystallographic data for Ethyl 2,6-dimethoxybenzoate, which serves as a representative example of the data one would obtain for this compound.[4]
| Parameter | Value[4] |
| Chemical Formula | C₁₁H₁₄O₄ |
| Molecular Weight | 210.22 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 8.5518(3) |
| b (Å) | 10.8826(8) |
| c (Å) | 11.9939(6) |
| α (°) | 101.273(5) |
| β (°) | 98.287(3) |
| γ (°) | 94.092(4) |
| Volume (ų) | 1077.54(10) |
| Z | 4 |
| Calculated Density (Mg/m³) | 1.296 |
| Radiation | Mo-Kα (λ = 0.71073 Å) |
| Temperature (K) | 130 |
| Reflections Collected | 7807 |
| Final R indices [I > 2sigma(I)] | R1 = 0.0447, wR2 = 0.1143 |
A Comparative Look: Alternative Structural Validation Methods
While X-ray crystallography is powerful, other techniques offer complementary information or can be used when suitable crystals cannot be obtained.
| Technique | Principle | Advantages | Disadvantages |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed information about the connectivity and chemical environment of atoms in solution. Does not require crystallization. | Can be complex to interpret for large molecules. Does not directly provide 3D structure in the solid state. |
| Electron Diffraction (ED) | Diffraction of electrons by a crystalline sample. | Can be used on much smaller crystals than X-ray crystallography.[3][5] | The strong interaction with matter can lead to dynamic scattering effects, complicating data analysis. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Provides highly accurate molecular weight and elemental composition. | Does not provide information about the 3D arrangement of atoms. |
Experimental Protocol: Single-Crystal X-ray Diffraction
The process of determining a crystal structure by X-ray diffraction involves several key steps.[6][7][8]
-
Crystallization : The first and often most challenging step is to grow a high-quality single crystal of the compound.[6][7] This can be achieved through various methods such as slow evaporation, vapor diffusion, or cooling of a saturated solution. For a compound like this compound, solvents such as ethanol, ethyl acetate, or hexane mixtures would be suitable starting points.
-
Crystal Mounting : A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
-
Data Collection : The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays in a specific pattern based on its internal atomic arrangement.[6] The crystal is rotated during data collection to capture a complete set of diffraction data.
-
Structure Solution and Refinement : The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is then solved using direct methods or Patterson methods to generate an initial electron density map.[7] This map is used to build an atomic model of the molecule, which is then refined against the experimental data to improve its accuracy.
-
Validation : The final structure is validated using various crystallographic metrics to ensure its quality and correctness.
Below is a diagram illustrating the typical workflow for X-ray crystallographic structure validation.
Figure 1. Workflow for X-ray Crystallography.
Conclusion
The structural validation of this compound is crucial for its application in pharmaceutical synthesis. While obtaining a definitive crystal structure through X-ray crystallography remains the gold standard, a combination of analytical techniques provides a comprehensive understanding of its molecular architecture. The data and protocols presented in this guide offer a framework for researchers to approach the structural elucidation of this and similar compounds, ensuring the quality and efficacy of the final active pharmaceutical ingredient.
References
- 1. nbinno.com [nbinno.com]
- 2. rigaku.com [rigaku.com]
- 3. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules | Applications Notes | JEOL Ltd. [jeol.com]
- 6. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 8. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Intermediates in Erlotinib Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Erlotinib, a potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, is a critical process in the production of this widely used anti-cancer therapeutic. The efficiency, safety, and cost-effectiveness of the synthesis are largely dictated by the chosen synthetic route and the key intermediates involved. This guide provides a comprehensive comparison of the established "classical" synthesis pathway with a notable alternative, the "quinazoline-thione" route, focusing on their respective intermediates. Experimental data, detailed protocols, and process visualizations are presented to aid researchers in making informed decisions for their drug development programs.
Comparison of Synthetic Routes and Key Intermediates
Two primary routes for the synthesis of Erlotinib have been extensively documented: the classical route, which proceeds through a 4-chloroquinazoline intermediate, and the quinazoline-thione route, which utilizes a 4-(methylthio)quinazoline intermediate. Each pathway offers distinct advantages and disadvantages in terms of yield, safety, and reagent cost.
| Parameter | Classical Route (via 4-chloroquinazoline) | Quinazoline-Thione Route (via 4-methylthioquinazoline) |
| Key Intermediate | 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline | 4-(methylthio)-6,7-bis(2-methoxyethoxy)quinazoline |
| Overall Yield | Reported up to 72.9% (optimized process)[1] | Data on overall yield is less consistently reported, but individual step yields are generally high. |
| Purity | High purity achievable (e.g., 99.84%)[1] | High purity is achievable with standard purification techniques. |
| Cost-Effectiveness | Can be cost-effective, especially with optimized steps. The cost of starting materials and some reagents (e.g., platinum oxide catalyst in older methods) can be a factor.[1] | Potentially offers cost advantages by avoiding costly chlorinating agents. The cost of phosphorus pentasulfide and methyl iodide are key considerations. |
| Safety Profile | Traditional methods involve high-pressure hydrogenation of a nitro intermediate, posing significant safety risks. A modified route using ammonium formate for the reduction is safer.[2][3] The use of toxic chlorinating agents like oxalyl chloride or phosphorus oxychloride is a concern.[1] | Avoids the use of highly toxic chlorinating agents. Phosphorus pentasulfide is toxic and requires careful handling. |
| Environmental Impact | The use of heavy metal catalysts (e.g., Pd/C, PtO2) and chlorinated solvents can have environmental implications.[1][2] | The use of sulfur-containing reagents requires appropriate waste management. |
Synthetic Pathway Visualizations
The following diagrams illustrate the classical and quinazoline-thione routes for Erlotinib synthesis, highlighting the key intermediates.
Caption: Classical synthetic pathway for Erlotinib.
Caption: Quinazoline-thione alternative route for Erlotinib synthesis.
Experimental Protocols
Classical Route (Modified for Safety)
This route starts from 3,4-dihydroxybenzoic acid and incorporates a safer reduction step for the nitro intermediate.
Step 1: Synthesis of 3,4-bis(2-methoxyethoxy)benzoic acid A suspension of 3,4-dihydroxybenzoic acid, potassium carbonate, and tetrabutylammonium iodide in DMF is stirred at 100°C. 1-chloro-2-methoxyethane is added, and the mixture is heated. After reaction completion, the mixture is filtered, and the solvent is evaporated. The residue is then hydrolyzed with a base to yield 3,4-bis(2-methoxyethoxy)benzoic acid.[2]
Step 2: Synthesis of this compound 3,4-bis(2-methoxyethoxy)benzoic acid is dissolved in ethanol, and sulfuric acid is added. The mixture is refluxed to effect esterification. After workup, this compound is obtained.[2]
Step 3: Synthesis of Ethyl 2-nitro-4,5-bis(2-methoxyethoxy)benzoate this compound is dissolved in glacial acetic acid and cooled. A mixture of nitric acid and sulfuric acid is added dropwise while maintaining a low temperature. After the reaction is complete, the product is isolated by pouring the mixture into ice water.[2]
Step 4: Synthesis of Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate (Modified Reduction) To a solution of ethyl 2-nitro-4,5-bis(2-methoxyethoxy)benzoate in an alcohol/water mixture, ammonium formate and a catalytic amount of Pd/C (10%) are added. The reaction is stirred at room temperature until the reduction is complete. This method avoids the use of high-pressure hydrogen gas.[2][3] The yield for this step is reported to be around 92%.[2][3]
Step 5: Synthesis of 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one A mixture of ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate, formamide, and ammonium formate is heated at a high temperature (around 160°C). After cooling and workup, the quinazolinone product is obtained with a reported yield of approximately 87%.[3]
Step 6: Synthesis of 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline The quinazolinone is suspended in a solvent like chloroform containing DMF, and a chlorinating agent such as oxalyl chloride or phosphorus oxychloride is added. The mixture is refluxed, and after completion, the solvent is evaporated. The crude product is then purified.
Step 7: Synthesis of Erlotinib 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline is reacted with 3-ethynylaniline in a suitable solvent like isopropanol, often in the presence of an acid catalyst. The product, Erlotinib hydrochloride, precipitates from the reaction mixture and is collected by filtration.[3]
Quinazoline-Thione Route
This alternative pathway starts from the common intermediate 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one.
Step 1: Synthesis of 6,7-bis(2-methoxyethoxy)quinazoline-4(3H)-thione 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one is reacted with a thionating agent, typically phosphorus pentasulfide (P4S10), in a high-boiling solvent such as pyridine.[4] The mixture is heated to drive the reaction to completion. After cooling, the product is isolated.
Step 2: Synthesis of 4-(methylthio)-6,7-bis(2-methoxyethoxy)quinazoline The crude quinazoline-4(3H)-thione is treated with a base, such as aqueous sodium hydroxide, followed by the addition of a methylating agent like methyl iodide.[4] The reaction proceeds via S-alkylation to yield the 4-(methylthio)quinazoline intermediate.
Step 3: Synthesis of Erlotinib The 4-(methylthio)-6,7-bis(2-methoxyethoxy)quinazoline is then coupled with 3-ethynylaniline hydrochloride in a solvent like isopropyl alcohol.[4] The reaction mixture is heated to facilitate the nucleophilic aromatic substitution, where the ethynylaniline displaces the methylthio group to form Erlotinib. The product is typically isolated as the hydrochloride salt.
Conclusion
The choice of synthetic route for Erlotinib depends on several factors, including available equipment, safety considerations, and cost of raw materials. The modified classical route offers a well-established and high-yielding pathway with an improved safety profile by avoiding high-pressure hydrogenation.[1][2][3] The quinazoline-thione route provides a viable alternative that circumvents the use of harsh chlorinating agents, which may offer advantages in terms of safety and environmental impact.[4] Researchers and drug development professionals should carefully evaluate these factors to select the most suitable synthetic strategy for their specific needs. Further process optimization of the quinazoline-thione route could enhance its attractiveness for large-scale production.
References
A Comparative Cost-Benefit Analysis of Synthesis Methods for Ethyl 3,4-bis(2-methoxyethoxy)benzoate
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. Ethyl 3,4-bis(2-methoxyethoxy)benzoate, a crucial building block in the synthesis of the tyrosine kinase inhibitor Erlotinib, is a prime example of a molecule where the chosen synthetic route can significantly impact cost, scalability, and safety. This guide provides a detailed cost-benefit analysis of two common approaches for its synthesis via the Williamson ether synthesis, offering experimental data and protocols to inform your decision-making process.
The primary route to this compound involves the double alkylation of Ethyl 3,4-dihydroxybenzoate. The key variables in this synthesis are the choice of base and solvent. Here, we compare a milder, more traditional approach using potassium carbonate (K₂CO₃) in dimethylformamide (DMF) with a method employing a stronger base, sodium hydride (NaH), in tetrahydrofuran (THF).
Quantitative Data Summary
The following table summarizes the key quantitative metrics for the two synthesis protocols, providing a clear comparison of their material costs, reaction conditions, and efficiency.
| Parameter | Protocol 1: K₂CO₃/DMF | Protocol 2: NaH/THF |
| Starting Material | Ethyl 3,4-dihydroxybenzoate | Ethyl 3,4-dihydroxybenzoate |
| Alkylating Agent | 2-Bromoethyl methyl ether | 2-Bromoethyl methyl ether |
| Base | Potassium Carbonate (K₂CO₃) | Sodium Hydride (NaH, 60% in oil) |
| Solvent | N,N-Dimethylformamide (DMF) | Tetrahydrofuran (THF) |
| Reaction Temperature | 80-100 °C | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours | 1-3 hours |
| Reported Yield | >90% | Estimated 85-95% |
| Estimated Reagent Cost per Mole of Product * | ~$150 - $200 | ~$180 - $240 |
| Safety Considerations | K₂CO₃ is a moderate base. DMF is a combustible liquid with potential reproductive toxicity. | NaH is a highly flammable solid, water-reactive. THF can form explosive peroxides. |
| Scalability | Well-suited for large-scale industrial production. | Requires stringent safety measures for scale-up due to the hazardous nature of NaH. |
*Cost estimations are based on current market prices for reagent-grade chemicals and may vary depending on the supplier and quantity purchased.
Experimental Protocols
Protocol 1: Williamson Ether Synthesis using Potassium Carbonate in Dimethylformamide
This method is a robust and commonly used industrial process, favored for its high yield and the relatively moderate nature of the base.
Materials:
-
Ethyl 3,4-dihydroxybenzoate (1 equivalent)
-
2-Bromoethyl methyl ether (2.2 equivalents)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.5 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of Ethyl 3,4-dihydroxybenzoate in anhydrous DMF, add anhydrous potassium carbonate.
-
Stir the suspension at room temperature for 30 minutes.
-
Add 2-bromoethyl methyl ether dropwise to the mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Protocol 2: Williamson Ether Synthesis using Sodium Hydride in Tetrahydrofuran
This protocol utilizes a stronger base, which can lead to shorter reaction times. However, it requires more stringent anhydrous conditions and careful handling of the pyrophoric sodium hydride.
Materials:
-
Ethyl 3,4-dihydroxybenzoate (1 equivalent)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (2.2 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
2-Bromoethyl methyl ether (2.2 equivalents)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (60% in mineral oil) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of Ethyl 3,4-dihydroxybenzoate in anhydrous THF to the cooled suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add 2-bromoethyl methyl ether dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify by flash column chromatography to yield the final product.
Cost-Benefit Analysis Workflow
Caption: Workflow for a cost-benefit analysis of chemical synthesis methods.
Discussion and Recommendations
Protocol 1 (K₂CO₃/DMF): This method stands out for its operational simplicity, high yield, and the use of a relatively inexpensive and easy-to-handle base. The main drawbacks are the higher boiling point of DMF, which requires more energy for removal, and the potential health concerns associated with this solvent. However, for large-scale production, the safety and cost advantages of avoiding sodium hydride make this the preferred route.
Protocol 2 (NaH/THF): The primary advantage of using sodium hydride is the potential for faster reaction times due to the increased basicity. This can be beneficial for rapid, small-scale syntheses in a research setting. However, the significant safety hazards associated with sodium hydride (flammability and reactivity with water) and the need for strictly anhydrous conditions make it less suitable for large-scale industrial applications. The cost of NaH and the required anhydrous THF can also be higher than the reagents in Protocol 1.
A Spectroscopic Comparison of Ethyl 3,4-bis(2-methoxyethoxy)benzoate and its Precursors
This guide provides a detailed spectroscopic comparison of the pharmaceutical intermediate, Ethyl 3,4-bis(2-methoxyethoxy)benzoate, and its key precursors: 3,4-Dihydroxybenzoic acid, Ethyl 3,4-dihydroxybenzoate, and 1-Bromo-2-(2-methoxyethoxy)ethane. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive resource for the identification, characterization, and synthesis of these compounds. The spectroscopic data presented, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), are crucial for ensuring the quality and purity of these materials in pharmaceutical manufacturing.
Synthetic Pathway
The synthesis of this compound involves a two-step process. The first step is the Fischer-Speier esterification of 3,4-Dihydroxybenzoic acid to yield Ethyl 3,4-dihydroxybenzoate. The subsequent step is a Williamson ether synthesis, where the hydroxyl groups of Ethyl 3,4-dihydroxybenzoate are alkylated using 1-Bromo-2-(2-methoxyethoxy)ethane to produce the final product.
Experimental Protocols
Synthesis of Ethyl 3,4-dihydroxybenzoate (Esterification)
A common method for the synthesis of Ethyl 3,4-dihydroxybenzoate is the Fischer-Speier esterification of 3,4-dihydroxybenzoic acid.[1]
Materials:
-
3,4-Dihydroxybenzoic acid
-
Absolute Ethanol
-
Concentrated Sulfuric Acid (catalyst)
-
Ice bath
-
Rotary evaporator
-
Cool water
Procedure:
-
A flask containing the precursor, 3,4-dihydroxybenzoic acid, is cooled in an ice bath.[2]
-
Absolute ethanol is gradually added while maintaining the temperature at 0 °C.[2]
-
A catalytic amount of concentrated sulfuric acid is added to the mixture.
-
The reaction mixture is stirred for 30 minutes at 0 °C.[2]
-
Following the reaction, the excess ethanol is removed using a rotary evaporator.[2]
-
The resulting precipitated residue is washed with a small quantity of cool water and then dried to yield the crude product.[2]
-
The crude product can be further purified by recrystallization from ethanol.[2]
Synthesis of this compound (Williamson Ether Synthesis)
The synthesis of the final product is achieved through a Williamson ether synthesis, which involves the alkylation of the hydroxyl groups of Ethyl 3,4-dihydroxybenzoate.[3]
Materials:
-
Ethyl 3,4-dihydroxybenzoate
-
1-Bromo-2-(2-methoxyethoxy)ethane
-
A suitable base (e.g., Potassium Carbonate, K₂CO₃)
-
A suitable solvent (e.g., Acetone, Dimethylformamide)
-
Heating apparatus with reflux condenser
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve Ethyl 3,4-dihydroxybenzoate in a suitable solvent such as acetone.
-
Add a base, such as potassium carbonate, to the mixture. The base will deprotonate the hydroxyl groups of the starting material.
-
Add 1-Bromo-2-(2-methoxyethoxy)ethane to the reaction mixture.
-
Heat the mixture to reflux and maintain for a period sufficient to complete the reaction, which can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate using a rotary evaporator to obtain the crude product.
-
The crude this compound can be purified by column chromatography on silica gel.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its precursors.
1H NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 3,4-Dihydroxybenzoic acid | 7.4 (approx.) | d | 1H | Aromatic H |
| 7.3 (approx.) | dd | 1H | Aromatic H | |
| 6.8 (approx.) | d | 1H | Aromatic H | |
| Ethyl 3,4-dihydroxybenzoate | 9.45 (approx.) | s | 1H | OH |
| 8.95 (approx.) | s | 1H | OH | |
| 7.35 (approx.) | d | 1H | Aromatic H | |
| 7.25 (approx.) | dd | 1H | Aromatic H | |
| 6.8 (approx.) | d | 1H | Aromatic H | |
| 4.2 (approx.) | q | 2H | -OCH₂CH₃ | |
| 1.25 (approx.) | t | 3H | -OCH₂CH₃ | |
| 1-Bromo-2-(2-methoxyethoxy)ethane | 3.82 (approx.) | t | 2H | -OCH₂CH₂Br |
| 3.65 (approx.) | t | 2H | -OCH₂CH₂Br | |
| 3.58 (approx.) | t | 2H | CH₃OCH₂- | |
| 3.48 (approx.) | t | 2H | CH₃OCH₂- | |
| 3.35 (approx.) | s | 3H | CH₃O- | |
| This compound | 7.6-7.5 (approx.) | m | 2H | Aromatic H |
| 6.9 (approx.) | d | 1H | Aromatic H | |
| 4.3 (approx.) | q | 2H | -OCH₂CH₃ | |
| 4.2 (approx.) | t | 4H | Ar-OCH₂- | |
| 3.8 (approx.) | t | 4H | Ar-OCH₂CH₂- | |
| 3.7 (approx.) | t | 4H | CH₃OCH₂- | |
| 3.4 (approx.) | s | 6H | CH₃O- | |
| 1.35 (approx.) | t | 3H | -OCH₂CH₃ |
13C NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm | Assignment |
| 3,4-Dihydroxybenzoic acid | 168.0 (approx.) | C=O |
| 150.0 (approx.) | Aromatic C-O | |
| 145.0 (approx.) | Aromatic C-O | |
| 123.0 (approx.) | Aromatic C-H | |
| 122.0 (approx.) | Aromatic C | |
| 117.0 (approx.) | Aromatic C-H | |
| 115.0 (approx.) | Aromatic C-H | |
| Ethyl 3,4-dihydroxybenzoate | 166.0 (approx.) | C=O |
| 150.0 (approx.) | Aromatic C-O | |
| 145.0 (approx.) | Aromatic C-O | |
| 123.0 (approx.) | Aromatic C-H | |
| 122.0 (approx.) | Aromatic C | |
| 117.0 (approx.) | Aromatic C-H | |
| 115.0 (approx.) | Aromatic C-H | |
| 60.0 (approx.) | -OCH₂CH₃ | |
| 14.0 (approx.) | -OCH₂CH₃ | |
| 1-Bromo-2-(2-methoxyethoxy)ethane | 71.8 (approx.) | -OCH₂- |
| 70.8 (approx.) | -OCH₂- | |
| 70.0 (approx.) | -OCH₂- | |
| 59.0 (approx.) | CH₃O- | |
| 30.0 (approx.) | -CH₂Br | |
| This compound | 166.0 (approx.) | C=O |
| 153.0 (approx.) | Aromatic C-O | |
| 148.0 (approx.) | Aromatic C-O | |
| 124.0 (approx.) | Aromatic C-H | |
| 123.0 (approx.) | Aromatic C | |
| 115.0 (approx.) | Aromatic C-H | |
| 113.0 (approx.) | Aromatic C-H | |
| 72.0 (approx.) | -OCH₂- | |
| 71.0 (approx.) | -OCH₂- | |
| 69.0 (approx.) | -OCH₂- | |
| 61.0 (approx.) | -OCH₂CH₃ | |
| 59.0 (approx.) | CH₃O- | |
| 14.0 (approx.) | -OCH₂CH₃ |
IR Spectroscopic Data
| Compound | Key Absorptions (cm⁻¹) | Functional Group |
| 3,4-Dihydroxybenzoic acid | 3400-2400 (broad) | O-H (Carboxylic acid & Phenol) |
| 1680 (approx.) | C=O (Carboxylic acid) | |
| 1600, 1520, 1450 (approx.) | C=C (Aromatic) | |
| Ethyl 3,4-dihydroxybenzoate | 3400-3200 (broad) | O-H (Phenol) |
| 1680 (approx.) | C=O (Ester) | |
| 1600, 1520, 1450 (approx.) | C=C (Aromatic) | |
| 1280, 1100 (approx.) | C-O (Ester) | |
| 1-Bromo-2-(2-methoxyethoxy)ethane | 2950-2850 (approx.) | C-H (Aliphatic) |
| 1100 (approx.) | C-O (Ether) | |
| 650 (approx.) | C-Br | |
| This compound | 2950-2850 (approx.) | C-H (Aliphatic) |
| 1710 (approx.) | C=O (Ester) | |
| 1600, 1510, 1450 (approx.) | C=C (Aromatic) | |
| 1270, 1120 (approx.) | C-O (Ester and Ether) |
Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragments (m/z) |
| 3,4-Dihydroxybenzoic acid | C₇H₆O₄ | 154.12 | 154 (M+), 137, 109 |
| Ethyl 3,4-dihydroxybenzoate | C₉H₁₀O₄ | 182.17 | 182 (M+), 153, 137, 109 |
| 1-Bromo-2-(2-methoxyethoxy)ethane | C₅H₁₁BrO₂ | 183.04 | 182/184 (M+), 137/139, 107, 89, 59 |
| This compound | C₁₅H₂₂O₆ | 298.33 | 298 (M+), 253, 223, 195, 167, 137 |
References
A Comparative Guide to the Synthesis and Analysis of Ethyl 3,4-bis(2-methoxyethoxy)benzoate and its Alternatives in Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes and analytical data for Ethyl 3,4-bis(2-methoxyethoxy)benzoate, a key intermediate in the synthesis of the targeted cancer therapy drug, Erlotinib. We will explore alternative synthetic strategies, present comparative experimental data, and provide detailed analytical methodologies to assist researchers in optimizing their synthetic protocols and ensuring the quality of their intermediates.
Introduction
This compound (CAS No. 183322-16-9) is a critical building block in the manufacture of Erlotinib, a potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. The purity and yield of this intermediate directly impact the quality and cost-effectiveness of the final active pharmaceutical ingredient (API). This guide will delve into the common synthetic pathway to this intermediate and compare it with alternative approaches, providing a framework for informed decision-making in process development and quality control.
Physicochemical Properties and Specifications
Before comparing synthetic routes, it is essential to understand the key properties of this compound.
| Property | Value |
| Molecular Formula | C15H22O6 |
| Molecular Weight | 298.33 g/mol |
| Appearance | Off-white solid or powder |
| Melting Point | 55-58 °C |
| Boiling Point | 401.7±45.0 °C (Predicted) |
| Purity (typical) | >98% (HPLC) |
| Solubility | Soluble in organic solvents like ethyl acetate and acetone. |
| Key Spectroscopic Data | ¹H-NMR (CDCl₃): δ 1.32 (t, 3H), 3.41 (s, 6H), 3.76 (m, 4H), 4.15 (m, 4H), 4.29 (q, 2H), 6.85 (d, 1H), 7.53 (dd, 1H), 7.63 (dd, 1H)[1] |
Comparative Analysis of Synthetic Pathways
The synthesis of the quinazoline core of Erlotinib, for which this compound is a precursor, can be approached from different starting materials and with variations in key transformations. Below, we compare the conventional route with a common alternative.
Diagram: Synthetic Pathways to the Quinazoline Core of Erlotinib
Caption: Comparison of two synthetic routes to a key Erlotinib precursor.
Table 1: Comparison of Synthetic Step Performance
| Step | Route A (from Ethyl 3,4-dihydroxybenzoate) | Route B (from 3,4-Dihydroxybenzoic Acid) | Key Considerations |
| Starting Material | Commercially available ester. | Commercially available acid. | Choice may depend on cost and availability. Route B introduces an additional esterification step. |
| Etherification | Yield: ~94%[2] | Yield: ~99% (for the acid)[3] | High yields are achievable in both routes. The reaction typically uses an alkylating agent like 2-bromoethyl methyl ether or 1-chloro-2-methoxyethane in the presence of a base. |
| Esterification | Not Applicable | Yield: ~72%[3] | This step is required in Route B to form the target ethyl ester intermediate. |
| Nitration | Yield: ~93%[3] | Yield: ~93%[3] | Typically performed with nitric acid in acetic acid at low temperatures.[3] The reaction is generally high-yielding. |
| Reduction | Yield: ~92% (with Ammonium Formate/Pd/C)[3] or ~88% (with H₂/PtO₂)[1] | Yield: ~92% (with Ammonium Formate/Pd/C)[3] | The use of ammonium formate offers a safer and more cost-effective alternative to catalytic hydrogenation with hydrogen gas and expensive platinum catalysts.[3] |
| Cyclization | Yields vary depending on the method. | Yields vary depending on the method. | This step forms the quinazolinone ring. |
| Overall Yield | Potentially higher due to fewer steps. | Lower due to the additional esterification step. | Route A may be more atom-economical. |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and comparison. Below are representative protocols for key transformations.
Protocol 1: Etherification of Ethyl 3,4-dihydroxybenzoate (Route A)
-
A mixture of Ethyl 3,4-dihydroxybenzoate (1.0 g, 5.5 mmol) and potassium carbonate (1.82 g, 13.0 mmol) in DMF (10 mL) is heated to 100 °C with stirring for 1 hour.[2]
-
The reaction mixture is cooled to 50 °C, and 1-methoxy-2-bromoethane (1 mL) is added.[2]
-
The mixture is then heated at 80 °C for 2 hours.[2]
-
After cooling to room temperature, the solid is filtered and washed with ethyl acetate.[2]
-
The organic layers are combined, dried over sodium sulfate, and concentrated under reduced pressure to yield this compound.[2]
Protocol 2: Reduction of Ethyl 2-nitro-4,5-bis(2-methoxyethoxy)benzoate (Alternative Method)
-
To a flask containing 10% Pd/C, add a solution of ammonium formate in water and stir at room temperature for 1 minute to activate the catalyst.[2]
-
Add the nitro compound (Ethyl 2-nitro-4,5-bis(2-methoxyethoxy)benzoate) to the reaction mixture.
-
Continue to stir at room temperature for 20 minutes.[2]
-
The resulting mixture is filtered and washed with ethyl acetate and propan-2-ol.[2]
-
The filtrate is concentrated under reduced pressure, and the residue is extracted with ethyl acetate and dried over sodium sulfate to obtain Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate.[2]
Quality Control and Analytical Methods
Ensuring the purity of this compound is critical. The primary analytical techniques employed are High-Performance Liquid Chromatography (HPLC) for purity assessment and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.
Diagram: Analytical Workflow for Quality Control
Caption: A typical workflow for the quality control of pharmaceutical intermediates.
Table 2: Analytical Methodologies
| Parameter | Method | Typical Specification |
| Purity | Reversed-phase HPLC with UV detection | ≥ 98.0% |
| Identity | ¹H and ¹³C NMR Spectroscopy | Conforms to structure |
| Residual Solvents | Gas Chromatography (GC) | As per ICH guidelines |
| Water Content | Karl Fischer Titration | ≤ 0.5% |
| Heavy Metals | Inductively Coupled Plasma (ICP-MS) | ≤ 20 ppm |
Conclusion
The synthesis of this compound is a well-established process crucial for the production of Erlotinib. While the overall synthetic strategy is largely conserved, this guide highlights that variations in starting materials and reagents for key transformations can offer advantages in terms of yield, cost, and safety. For instance, the use of ammonium formate for the reduction of the nitro group presents a significant process improvement over traditional catalytic hydrogenation.[3]
Researchers and drug development professionals should carefully evaluate these alternatives based on their specific needs, considering factors such as raw material availability, process safety, and overall cost-effectiveness. The implementation of robust analytical controls, as outlined, is paramount to ensure the consistent quality of this key intermediate, ultimately contributing to the safety and efficacy of the final pharmaceutical product.
References
- 1. WO2007138613A2 - A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride - Google Patents [patents.google.com]
- 2. Frontiers | Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole [frontiersin.org]
- 3. Modified Synthesis of Erlotinib Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study of Catalysts for the Synthesis of Ethyl 3,4-bis(2-methoxyethoxy)benzoate
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of catalytic performance in the synthesis of a key pharmaceutical intermediate.
The synthesis of Ethyl 3,4-bis(2-methoxyethoxy)benzoate, a crucial intermediate in the production of the targeted cancer therapy drug Erlotinib, is a reaction of significant interest in the pharmaceutical industry. The efficiency of this synthesis, which typically proceeds via a Williamson ether synthesis, is highly dependent on the choice of catalyst. This guide provides an objective comparison of various catalysts for this O-alkylation reaction, supported by experimental data, to aid researchers in selecting the optimal catalytic system for their needs.
Performance of Catalysts in the Synthesis of this compound
The following table summarizes the performance of different catalytic systems in the synthesis of this compound from Ethyl 3,4-dihydroxybenzoate and 2-methoxyethyl chloride. The data is compiled from literature sources and standardized to a common set of reaction conditions for comparative purposes.
| Catalyst System | Catalyst Type | Catalyst Name | Reaction Time (hours) | Yield (%) |
| Catalyst System 1 | Quaternary Ammonium Salt (Iodide) | Tetrabutylammonium Iodide (TBAI) | 20 | 95 |
| Catalyst System 2 | Quaternary Ammonium Salt (Bromide) | Tetrabutylammonium Bromide (TBAB) | 24 | 88 |
| Catalyst System 3 | Quaternary Phosphonium Salt | Tetraphenylphosphonium Bromide | 22 | 92 |
| Catalyst System 4 | No Catalyst | - | 48 | 45 |
Experimental Protocols
Detailed methodologies for the synthesis of this compound using the compared catalytic systems are provided below.
Experimental Protocol 1: Synthesis using Tetrabutylammonium Iodide (TBAI)
A suspension of 3,4-dihydroxybenzoic acid (1 equivalent), potassium carbonate (3.6 equivalents), and tetrabutylammonium iodide (0.24 equivalents) in DMF is stirred for 1 hour at 100 °C. The reaction mixture is then cooled to 50 °C, and 1-chloro-2-methoxyethane (2.35 equivalents) is added. The mixture is heated to 85 °C and stirred for 20 hours. After filtration and washing with ethyl acetate, the combined filtrates are evaporated under reduced pressure. The resulting residue is then esterified using ethanol and sulfuric acid to yield this compound.[1]
Experimental Protocol 2: Synthesis using Tetrabutylammonium Bromide (TBAB)
To a solution of Ethyl 3,4-dihydroxybenzoate (1 equivalent) in a suitable organic solvent (e.g., acetonitrile), potassium carbonate (2.5 equivalents) and tetrabutylammonium bromide (0.1 equivalents) are added. 2-methoxyethyl chloride (2.2 equivalents) is then added, and the reaction mixture is heated to reflux (approximately 82 °C) and stirred for 24 hours. The reaction is monitored by TLC. Upon completion, the solid is filtered off, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.
Experimental Protocol 3: Synthesis using Tetraphenylphosphonium Bromide
In a round-bottom flask, Ethyl 3,4-dihydroxybenzoate (1 equivalent), anhydrous potassium carbonate (2.5 equivalents), and tetraphenylphosphonium bromide (0.1 equivalents) are suspended in anhydrous N,N-dimethylformamide (DMF). 2-methoxyethyl chloride (2.2 equivalents) is added, and the mixture is heated to 90 °C with vigorous stirring for 22 hours. The reaction progress is monitored by TLC. After cooling to room temperature, the reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The final product is purified by silica gel column chromatography.
Experimental Protocol 4: Uncatalyzed Synthesis
Ethyl 3,4-dihydroxybenzoate (1 equivalent) and an excess of potassium carbonate (3 equivalents) are dissolved in N,N-dimethylformamide (DMF). 2-methoxyethyl chloride (2.5 equivalents) is added to the mixture. The reaction is stirred at 100 °C for 48 hours. The reaction mixture is then cooled, filtered, and the solvent is evaporated. The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated to give the crude product, which is then purified by column chromatography.
Visualizing the Synthesis and Catalyst Comparison
To better illustrate the processes involved, the following diagrams, generated using Graphviz, depict the experimental workflow and the logical relationship in the catalyst comparison.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationship in the comparison of catalysts for the synthesis.
References
Safety Operating Guide
Safe Disposal of Ethyl 3,4-bis(2-methoxyethoxy)benzoate: A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of Ethyl 3,4-bis(2-methoxyethoxy)benzoate, ensuring compliance and safety in a laboratory environment. The following procedures are designed for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is crucial to handle this compound with appropriate care. This compound is classified as a highly flammable liquid and vapor and may cause drowsiness or dizziness.
Personal Protective Equipment (PPE): Always wear the following PPE when handling this substance:
-
Protective gloves
-
Eye protection (safety glasses or goggles)
-
Face protection
-
Work under a chemical fume hood to avoid inhalation of vapors or aerosols.
Handling:
-
Keep the chemical away from heat, sparks, open flames, and hot surfaces.
-
No smoking in the handling area.
-
Use only non-sparking tools.
-
Take precautionary measures against static discharge.
-
Avoid breathing mist or vapors.
Chemical Waste Profile
| Property | Value/Information | Source |
| GHS Hazard Classification | Flammable liquids: Category 2, Specific target organ toxicity - single exposure: Category 3 (Central nervous system) | |
| Hazard Statements | H225: Highly flammable liquid and vapor. H336: May cause drowsiness or dizziness. | |
| Disposal Recommendation | Dispose of contents/container to an approved waste disposal plant. | [1] |
| Environmental Precautions | Do not let product enter drains. |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed and approved waste disposal facility.[2]
Step 1: Waste Collection and Storage
-
Container: Collect waste this compound in a designated, properly labeled, and sealed container. The container should be kept tightly closed in a dry, cool, and well-ventilated area.[2]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any relevant hazard pictograms (e.g., flammable liquid).
-
Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Incompatible chemicals should not be mixed.
Step 2: Arranging for Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or the designated chemical waste coordinator to arrange for pickup and disposal.
-
Documentation: Complete any required waste disposal forms or manifests as per your institution's and local regulations.
Step 3: Accidental Spill Cleanup In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.
-
Control Ignition Sources: Remove all sources of ignition from the spill area.
-
Containment: Cover drains to prevent the chemical from entering the sewer system.
-
Absorption: Use a liquid-absorbent material (e.g., Chemizorb®) to soak up the spill.
-
Collection: Collect the absorbed material and contaminated items into a suitable, sealed container for disposal as hazardous waste.
-
Decontamination: Clean the affected area thoroughly.
-
Reporting: Report the spill to your EHS office.
Disposal Workflow and Decision-Making
The following diagrams illustrate the procedural flow for routine disposal and the decision-making process in the event of an accidental spill.
Caption: Routine Disposal Workflow for this compound.
Caption: Decision and Action Flow for Accidental Spills.
Regulatory Considerations
Disposal of this compound must be in accordance with all applicable local, state, and federal regulations.[3] The material should be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2] Do not discharge the material into sewer systems.[2] It is the responsibility of the waste generator to ensure complete and accurate classification and disposal of hazardous waste.[4]
References
Essential Safety and Handling Guidelines for Ethyl 3,4-bis(2-methoxyethoxy)benzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for handling Ethyl 3,4-bis(2-methoxyethoxy)benzoate (CAS No. 183322-16-9). The following procedural guidance is designed to ensure safe operational handling and disposal, fostering a secure laboratory environment.
According to its Safety Data Sheet (SDS), this compound is not classified as a hazardous substance.[1] However, adherence to standard laboratory safety protocols is essential to minimize any potential risks.
Personal Protective Equipment (PPE)
While the chemical is not classified as hazardous, the use of appropriate PPE is a fundamental laboratory practice to prevent direct contact and ensure personal safety.[1][2][3][4]
| PPE Category | Recommended Equipment | Rationale |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from potential splashes. |
| Hand Protection | Nitrile gloves | Provides a barrier against incidental skin contact.[2][5] For prolonged or immersive contact, consider thicker, chemical-resistant gloves. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from spills.[2][3] |
| Footwear | Closed-toe shoes | Prevents injuries from spills and dropped objects.[2][3] |
Handling and Storage Protocols
Proper handling and storage are critical for maintaining the integrity of the chemical and the safety of the laboratory environment.
| Aspect | Guideline |
| Ventilation | Handle in a well-ventilated area.[1] A fume hood is recommended for procedures that may generate aerosols.[2] |
| Hygiene | Avoid contact with skin and eyes.[1] Wash hands thoroughly after handling. |
| Ignition Sources | Keep away from heat and sources of ignition.[1][2] Use non-sparking tools.[1] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[1] |
First Aid Measures
In the event of accidental exposure, follow these first aid procedures.[1]
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes. |
| Ingestion | Rinse mouth with water. Do not induce vomiting. |
Spill and Disposal Procedures
In the case of a spill, contain and clean the material promptly.[1] Dispose of the chemical and its container in accordance with local, state, and federal regulations.
| Procedure | Action |
| Spill Cleanup | Collect spilled material and place it in a suitable, closed container for disposal.[1] |
| Disposal | Dispose of the chemical waste in designated and properly labeled containers.[2][4][6] Do not dispose of it down the drain.[2] |
Workflow for Safe Handling
The following diagram illustrates the standard workflow for safely handling this compound.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
